molecular formula C10H13ClFNO2 B1383175 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride CAS No. 1858241-03-8

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride

Cat. No.: B1383175
CAS No.: 1858241-03-8
M. Wt: 233.67 g/mol
InChI Key: RXJNLRFZRDSVKO-UHFFFAOYSA-N
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Description

4-fluoro Phenibut (hydrochloride) is an analytical reference standard categorized as a gabapentinoid and is structurally similar to known nootropics. This product is intended for research and forensic applications.>

Properties

IUPAC Name

4-amino-3-(4-fluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJNLRFZRDSVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride, a GABA analog with significant interest in the fields of neuroscience and pharmacology. This document, intended for an audience of researchers and drug development professionals, details a robust five-step synthetic route, beginning with readily available starting materials and culminating in the formation of the target hydrochloride salt. The presented pathway is an adaptation of established methods for analogous compounds, such as phenibut and baclofen, and has been compiled with a focus on scientific integrity, experimental causality, and practical applicability. Each step is accompanied by a detailed protocol, mechanistic insights, and a discussion of key experimental considerations.

Introduction

4-Amino-3-(4-fluorophenyl)butyric acid, also known as 4-fluorophenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Its structural similarity to GABA allows it to interact with the central nervous system, exhibiting anxiolytic and nootropic effects.[2] The introduction of a fluorine atom to the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a molecule of interest for further investigation. This guide delineates a common and effective pathway for its laboratory-scale synthesis, presented as the hydrochloride salt to improve stability and solubility.[3]

Overall Synthesis Pathway

The synthesis of this compound is most commonly achieved through a five-step process. This pathway begins with the condensation of 4-fluorobenzaldehyde and ethyl acetoacetate, proceeds through the formation of key intermediates including a substituted glutaric acid and its corresponding anhydride, and culminates in a Hofmann rearrangement to install the primary amine, followed by salt formation.

graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="4-Fluorobenzaldehyde +\nEthyl Acetoacetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1:\nCondensation & Hydrolysis/\nDecarboxylation"]; Intermediate1 [label="3-(4-Fluorophenyl)glutaric acid"]; Step2 [label="Step 2:\nDehydration"]; Intermediate2 [label="3-(4-Fluorophenyl)glutaric\nanhydride"]; Step3 [label="Step 3:\nAmmonolysis"]; Intermediate3 [label="5-Amino-5-oxo-3-(4-fluorophenyl)\npentanoic acid"]; Step4 [label="Step 4:\nHofmann Rearrangement"]; Intermediate4 [label="4-Amino-3-(4-fluorophenyl)butyric\nacid (Free Base)"]; Step5 [label="Step 5:\nSalt Formation"]; End [label="4-Amino-3-(4-fluorophenyl)butyric\nacid hydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 [label="Piperidine, Ethanol"]; Step1 -> Intermediate1; Intermediate1 -> Step2 [label="Acetic Anhydride"]; Step2 -> Intermediate2; Intermediate2 -> Step3 [label="Aqueous Ammonia"]; Step3 -> Intermediate3; Intermediate3 -> Step4 [label="NaOCl or NaOBr, NaOH"]; Step4 -> Intermediate4; Intermediate4 -> Step5 [label="HCl"]; Step5 -> End; }

Figure 1: Overall synthesis pathway for this compound.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 3-(4-Fluorophenyl)glutaric Acid

The synthesis commences with a Knoevenagel-type condensation of 4-fluorobenzaldehyde with two equivalents of ethyl acetoacetate, catalyzed by a base such as piperidine. The resulting bis-adduct is then subjected to basic hydrolysis and decarboxylation to yield the key intermediate, 3-(4-fluorophenyl)glutaric acid.

Protocol:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) and ethyl acetoacetate (2.2 eq) in ethanol, add piperidine (0.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours, during which a precipitate will form.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Combine the crude product with a 20% aqueous solution of sodium hydroxide and heat at reflux for 3 hours.

  • Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of 1-2, which will cause the product to precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford 3-(4-fluorophenyl)glutaric acid.

Causality and Experimental Considerations:

  • The use of a slight excess of ethyl acetoacetate ensures the complete consumption of the aldehyde.

  • Piperidine serves as an effective basic catalyst for the condensation reaction.

  • The hydrolysis and decarboxylation are driven by the strong basic conditions and heat, which saponifies the ester groups and subsequently removes the carboxyl groups from the beta-keto acid moieties upon acidification.

Step 2: Synthesis of 3-(4-Fluorophenyl)glutaric Anhydride

The synthesized glutaric acid is then cyclized to its corresponding anhydride through dehydration, a reaction commonly effected by heating with acetic anhydride.

Protocol:

  • Suspend 3-(4-fluorophenyl)glutaric acid (1.0 eq) in an excess of acetic anhydride (3.0-5.0 eq).

  • Heat the mixture at reflux for 3-4 hours, during which the solid should dissolve.

  • Allow the reaction mixture to cool to room temperature and then cool further in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration and wash with a small amount of cold diethyl ether.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure 3-(4-fluorophenyl)glutaric anhydride.

Causality and Experimental Considerations:

  • Acetic anhydride serves as both the dehydrating agent and the solvent.

  • The reaction is an equilibrium process; using an excess of acetic anhydride and removing any acetic acid formed can drive the reaction to completion.

  • The product is typically a stable, crystalline solid that can be purified by recrystallization.

Step 3: Synthesis of 5-Amino-5-oxo-3-(4-fluorophenyl)pentanoic Acid

The anhydride is subsequently ring-opened by treatment with aqueous ammonia to form the monoamide, 5-amino-5-oxo-3-(4-fluorophenyl)pentanoic acid.

Protocol:

  • Add 3-(4-fluorophenyl)glutaric anhydride (1.0 eq) portion-wise to a stirred, concentrated aqueous solution of ammonia (excess) at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 2-3, which will cause the product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality and Experimental Considerations:

  • The reaction is a nucleophilic acyl substitution where ammonia attacks one of the carbonyl carbons of the anhydride.

  • The use of excess ammonia ensures complete conversion of the anhydride.

  • The product is isolated by precipitation upon acidification, which protonates the carboxylate and reduces its solubility in the aqueous medium.

Step 4: Hofmann Rearrangement to 4-Amino-3-(4-fluorophenyl)butyric Acid

The key transformation in this synthesis is the Hofmann rearrangement of the primary amide to a primary amine, with the loss of one carbon atom as carbon dioxide.[4] This is typically achieved using an oxidizing agent such as sodium hypobromite or sodium hypochlorite in a basic solution.[5]

Protocol:

  • Prepare a solution of sodium hypobromite in situ by adding bromine (1.1 eq) to a cold (0-5 °C) solution of sodium hydroxide (4.0 eq) in water.

  • In a separate flask, dissolve 5-amino-5-oxo-3-(4-fluorophenyl)pentanoic acid (1.0 eq) in a cold aqueous solution of sodium hydroxide.

  • Slowly add the freshly prepared sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, gradually warm the reaction mixture to 60-70 °C and maintain this temperature for 1-2 hours.

  • Cool the reaction mixture to room temperature and carefully adjust the pH to approximately 7 with hydrochloric acid.

  • The product, 4-amino-3-(4-fluorophenyl)butyric acid, will precipitate as a zwitterion and can be collected by filtration.

Causality and Experimental Considerations:

  • The Hofmann rearrangement proceeds via the formation of an N-bromoamide, which is deprotonated to form an anion. This anion then rearranges with the loss of bromide to form an isocyanate intermediate.[4]

  • The isocyanate is then hydrolyzed under the reaction conditions to the corresponding amine and carbon dioxide.

  • Careful temperature control is crucial during the initial stages of the reaction.

graph Hofmann_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Amide [label="Primary Amide"]; Step1 [label="Deprotonation (OH-)"]; Anion [label="Amide Anion"]; Step2 [label="Bromination (Br2)"]; NBromoamide [label="N-Bromoamide"]; Step3 [label="Deprotonation (OH-)"]; NBromoAnion [label="N-Bromoamide Anion"]; Step4 [label="Rearrangement"]; Isocyanate [label="Isocyanate"]; Step5 [label="Hydrolysis (H2O)"]; CarbamicAcid [label="Carbamic Acid"]; Step6 [label="Decarboxylation"]; Amine [label="Primary Amine + CO2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Amide -> Step1; Step1 -> Anion; Anion -> Step2; Step2 -> NBromoamide; NBromoamide -> Step3; Step3 -> NBromoAnion; NBromoAnion -> Step4 [label="-Br-"]; Step4 -> Isocyanate; Isocyanate -> Step5; Step5 -> CarbamicAcid; CarbamicAcid -> Step6; Step6 -> Amine; }

Figure 2: Mechanism of the Hofmann Rearrangement.
Step 5: Formation of this compound

The final step is the conversion of the free amino acid (zwitterion) to its hydrochloride salt to improve its stability and handling properties.

Protocol:

  • Suspend the crude 4-amino-3-(4-fluorophenyl)butyric acid in a minimal amount of water or ethanol.

  • Add concentrated hydrochloric acid dropwise until the solid dissolves and the solution is acidic (pH 1-2).

  • Remove the solvent under reduced pressure to obtain the crude hydrochloride salt.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound.

Causality and Experimental Considerations:

  • The addition of hydrochloric acid protonates the amino group, forming the ammonium salt, which is typically more soluble in polar solvents than the zwitterionic free base.

  • Recrystallization is a crucial final step to ensure the purity of the final product.

Data Presentation

StepIntermediate/ProductExpected Yield (%)Key Analytical Techniques
13-(4-Fluorophenyl)glutaric acid75-85¹H NMR, ¹³C NMR, MS
23-(4-Fluorophenyl)glutaric anhydride80-90IR, ¹H NMR, Melting Point
35-Amino-5-oxo-3-(4-fluorophenyl)pentanoic acid85-95¹H NMR, ¹³C NMR, MS
44-Amino-3-(4-fluorophenyl)butyric acid60-75¹H NMR, ¹³C NMR, MS
5This compound90-98¹H NMR, ¹³C NMR, MS, Elemental Analysis

Note: The expected yields are estimates based on analogous syntheses and may vary depending on experimental conditions and scale.

Conclusion

The synthesis pathway detailed in this guide provides a clear and logical route to this compound. By leveraging well-established reactions and providing insights into the rationale behind the experimental procedures, this document serves as a valuable resource for researchers in the field. The successful execution of this synthesis will provide access to a compound of significant pharmacological interest, enabling further exploration of its biological activities and potential therapeutic applications.

References

  • Google Patents. (n.d.). Preparation method for 4-amino-3-phenylbutyric acid.
  • Shimadzu. (n.d.). 4-Amino-3-phenyl-butyric acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. Retrieved from [Link]

  • ACS Publications. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Retrieved from [Link]

  • Baxendale Group. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Retrieved from [Link]

  • MDPI. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • ResearchGate. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Retrieved from [Link]

  • Arkivoc. (n.d.). A simple and efficient separation of the Hofmann degradation mixture of 2. Retrieved from [Link]

  • NIH. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

  • Pharm D Guru. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]

  • NIH. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the GABA&#_B; Receptor Agonism of 4-F-phenibut HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-phenibut hydrochloride (4-F-phenibut HCl), a potent and selective agonist of the γ-aminobutyric acid type B (GABA&#_B;) receptor. Designed for professionals in neuroscience research and drug development, this document delves into the core pharmacology of 4-F-phenibut, including its mechanism of action, downstream signaling pathways, and comparative pharmacological profile. Furthermore, this guide offers detailed, field-proven methodologies for the in-vitro characterization of 4-F-phenibut and other novel GABA&#_B; receptor agonists, ensuring scientific integrity and reproducibility. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying scientific principles.

Introduction: The Significance of GABA&#_B; Receptor Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. GABA exerts its effects through two main classes of receptors: the ionotropic GABA&#_A; receptors and the metabotropic GABA&#_B; receptors. GABA&#_B; receptors, the focus of this guide, are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. Their activation is implicated in a wide array of physiological and pathological processes, including anxiety, depression, spasticity, and substance abuse disorders.

Phenibut (β-phenyl-GABA), a derivative of GABA, was developed in the 1960s and has been used for its anxiolytic and nootropic effects.[1] Its clinical utility, however, is hampered by its relatively low potency. This has led to the exploration of structural analogues with improved pharmacological properties. 4-F-phenibut (β-(4-fluorophenyl)-GABA) is one such analogue, distinguished by the addition of a fluorine atom to the para position of the phenyl ring.[2] This modification significantly enhances its potency as a GABA&#B; receptor agonist, making it a valuable tool for research and a potential lead for therapeutic development. This guide will provide an in-depth exploration of the GABA&#_B; receptor agonism of 4-F-phenibut HCl.

Chemical and Physical Properties of 4-F-phenibut HCl

A thorough understanding of the physicochemical properties of a compound is fundamental to its study and application in a research setting.

PropertyValue
Chemical Name 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride
Synonyms 4-Fluorophenibut HCl, F-Phenibut HCl, Baflofen, CGP-11130
Molecular Formula C₁₀H₁₂FNO₂ · HCl
Molecular Weight 233.67 g/mol
Appearance Crystalline solid
CAS Number 1858241-03-8

Synthesis of 4-F-phenibut HCl

The synthesis of 4-F-phenibut is of significant interest to researchers aiming to produce the compound for investigational purposes. A telescoped continuous flow synthesis method has been reported, offering a modern and efficient route to this and other GABA analogues.[3] This process involves an enantioselective Michael-type addition followed by an in-situ aldehyde oxidation, highlighting advances in sustainable chemistry. For many research laboratories, a more traditional batch synthesis approach may be more practical. While a detailed, step-by-step laboratory synthesis protocol is beyond the scope of this guide, the general synthetic strategy often involves the condensation of a 4-fluorobenzaldehyde derivative with a suitable nitrogen-containing nucleophile, followed by reduction and hydrolysis steps to yield the final product. Researchers should consult the primary literature for detailed synthetic procedures.[4]

Mechanism of Action: GABA&#_B; Receptor Agonism

4-F-phenibut exerts its primary pharmacological effects through its potent and selective agonism at the GABA&#_B; receptor.[5] The GABA&#_B; receptor is an obligate heterodimer, composed of GABA&#_B;1 and GABA&#_B;2 subunits. Ligand binding occurs at the Venus flytrap domain of the GABA&#_B;1 subunit, which induces a conformational change that is transmitted to the GABA&#_B;2 subunit, leading to the activation of associated intracellular G-proteins, primarily of the Gαi/o family.

Downstream Signaling Pathways

Upon activation by an agonist such as 4-F-phenibut, the Gαi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of several downstream effector systems:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins.

  • Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating the activity of ion channels. It directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This hyperpolarization increases the threshold for firing action potentials, resulting in neuronal inhibition. Concurrently, the Gβγ subunit inhibits the opening of voltage-gated calcium channels (VGCCs), particularly N-type (Ca_v_2.2) and P/Q-type (Ca_v_2.1) channels. This inhibition reduces calcium influx, which is a critical step in neurotransmitter release.

The net effect of these signaling events is a reduction in neuronal excitability, which underlies the anxiolytic, muscle relaxant, and sedative properties of GABA&#_B; receptor agonists.

GABA_B_Signaling GABAB_R GABA_B Receptor (GABAB1/GABAB2) G_Protein Gαi/oβγ GABAB_R->G_Protein AC Adenylyl Cyclase ATP ATP AC->ATP cAMP cAMP GIRK GIRK Channel K_ion GIRK->K_ion VGCC Voltage-Gated Ca²⁺ Channel 4F_Phenibut 4-F-phenibut HCl 4F_Phenibut->GABAB_R G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits Ca_ion Ca_ion->VGCC

Figure 1: Signaling pathway of 4-F-phenibut HCl at the GABA&#_B; receptor.

Pharmacological Profile

The pharmacological profile of 4-F-phenibut is characterized by its high potency and selectivity for the GABA&#_B; receptor.

Comparative Potency

Studies have shown that 4-F-phenibut is a more potent GABA&#B; receptor agonist than phenibut. In an in-vitro patch-clamp recording study on mouse cerebellar Purkinje cells, 4-F-phenibut exhibited an EC₅₀ of 23.3 μM for evoking an outward potassium current. In the same study, phenibut had an EC₅₀ of 1362 μM, and the well-characterized GABA&#B; agonist baclofen had an EC₅₀ of 6.0 μM. This indicates that 4-F-phenibut is approximately 58-fold more potent than phenibut in this assay. Additionally, 4-F-phenibut has been reported to have an IC₅₀ of 1.70 μM for the GABA&#_B; receptor, while showing no significant affinity for the GABA&#_A; receptor (IC₅₀ > 100 μM).[5]

CompoundAssay TypeParameterValue (μM)
4-F-phenibut Electrophysiology (K⁺ current)EC₅₀23.3[7]
4-F-phenibut Radioligand BindingIC₅₀1.70[5]
Phenibut Electrophysiology (K⁺ current)EC₅₀1362[7]
Baclofen Electrophysiology (K⁺ current)EC₅₀6.0[7]

Note: EC₅₀ and IC₅₀ values can vary depending on the specific assay conditions and cell types used.

In-Vitro Characterization Methodologies

A robust in-vitro pharmacological characterization of a novel GABA&#_B; receptor agonist like 4-F-phenibut involves a multi-assay approach to determine its binding affinity, functional potency, and efficacy.

Radioligand Binding Assay for GABA&#_B; Receptor Affinity

This assay determines the binding affinity (K_i_) of 4-F-phenibut for the GABA&#_B; receptor by measuring its ability to compete with a radiolabeled antagonist.

Principle: A radiolabeled antagonist with high affinity and selectivity for the GABA&#B; receptor, such as [³H]CGP54626, is incubated with a membrane preparation expressing the receptor.[8] The unlabeled test compound (4-F-phenibut) is added at increasing concentrations, and its ability to displace the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be used to calculate the K_i using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing recombinant human GABA&#_B; receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.[9]

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.[9]

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this step to ensure the removal of endogenous GABA.[10]

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein per well), a fixed concentration of [³H]CGP54626 (typically at or below its K_d_ value, e.g., 2-5 nM), and varying concentrations of 4-F-phenibut (e.g., 10⁻¹⁰ M to 10⁻³ M).[8]

    • For the determination of non-specific binding, add a high concentration of a known GABA&#_B; agonist (e.g., 100 µM baclofen) or antagonist.

    • For the determination of total binding, add assay buffer instead of the competing ligand.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of 4-F-phenibut.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay_setup Assay Setup (Membranes, [³H]CGP54626, 4-F-phenibut) prep->assay_setup incubation Incubation (Room Temp, 60-90 min) assay_setup->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and K_i_) counting->analysis end End analysis->end

Figure 2: Workflow for a radioligand binding assay to determine the affinity of 4-F-phenibut for the GABA&#_B; receptor.

[³⁵S]GTPγS Binding Assay for Functional Agonism

This functional assay measures the ability of 4-F-phenibut to activate G-proteins coupled to the GABA&#_B; receptor.

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, the G-protein releases GDP and binds GTP. This assay utilizes a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, which binds to the activated G-protein and accumulates.[11] The amount of incorporated [³⁵S]GTPγS is proportional to the extent of G-protein activation and thus reflects the agonist activity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare membranes expressing GABA&#_B; receptors as described in the radioligand binding assay protocol.

  • [³⁵S]GTPγS Binding Assay:

    • In a 96-well plate, combine the membrane preparation, varying concentrations of 4-F-phenibut, a fixed concentration of [³⁵S]GTPγS (e.g., 0.05-0.1 nM), and GDP (e.g., 10-30 µM) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[12]

    • For basal binding, add assay buffer instead of the agonist.

    • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Incubate the plate at 30°C for 30-60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding of [³⁵S]GTPγS.

    • Plot the stimulated binding (as a percentage above basal) against the log concentration of 4-F-phenibut.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and E_max_ (efficacy) values.

cAMP Accumulation Assay for Functional Agonism

This assay measures the ability of 4-F-phenibut to inhibit adenylyl cyclase activity.

Principle: Since the GABA&#_B; receptor is coupled to the Gαi/o protein, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. To measure this decrease, adenylyl cyclase is first stimulated with forskolin, which directly activates the enzyme and increases cAMP production.[13] The ability of an agonist to reduce this forskolin-stimulated cAMP level is then quantified.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line stably expressing the human GABA&#_B; receptor (e.g., CHO-K1 or HEK293 cells). Culture the cells to an appropriate confluency.

  • cAMP Assay:

    • Harvest the cells and resuspend them in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Dispense the cell suspension into a 96-well plate.

    • Add varying concentrations of 4-F-phenibut to the wells.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. The optimal forskolin concentration should be predetermined to give a submaximal but robust cAMP signal.[1]

    • Incubate the plate at room temperature or 37°C for a specified period (e.g., 30 minutes).

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.[14]

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of 4-F-phenibut.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which in this inhibitory assay format, represents the functional potency of the agonist.

Conclusion and Future Directions

4-F-phenibut HCl is a potent and selective GABA&#B; receptor agonist with a significantly higher potency than its parent compound, phenibut. Its well-defined mechanism of action and pharmacological profile make it an invaluable research tool for elucidating the role of the GABA&#_B; system in health and disease. The detailed in-vitro methodologies provided in this guide offer a robust framework for the characterization of 4-F-phenibut and the discovery of novel GABA&#_B; receptor modulators.

Future research should focus on a more comprehensive in-vivo characterization of 4-F-phenibut to explore its pharmacokinetic and pharmacodynamic properties, as well as its therapeutic potential in animal models of anxiety, spasticity, and addiction. Further investigation into its selectivity profile against a broader range of receptors and ion channels will also be crucial for a complete understanding of its pharmacological effects. The development of more selective and potent GABA&#_B; receptor agonists, guided by the structure-activity relationships of compounds like 4-F-phenibut, holds significant promise for the future of CNS drug discovery.

References

  • Galli, M., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(21), 8456–8461. [Link]

  • Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (2023). 4-Fluorophenibut. Retrieved from [Link]

  • Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. [Link]

  • Lecat-Guillet, N., et al. (2016). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry, 498, 49-51. [Link]

  • Ma, Y., & L'Amoreaux, W. J. (2006). Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana). Brain Research, 1097(1), 60-68. [Link]

  • Shim, J. H., et al. (2021). Study on Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Catalysts, 11(12), 1481. [Link]

  • World Health Organization. (2021). PHENIBUT: Pre-Review Report. [Link]

  • Wikipedia. (2024). Baclofen. Retrieved from [Link]

  • Mortensen, M., et al. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 6(21), 13813–13825. [Link]

  • Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. ResearchGate. [Link]

  • Lapin, I. P. (1985). [Differences and similarity in the interaction of fenibut, baclofen and diazepam with phenylethylamine]. Farmakologiia i toksikologiia, 48(4), 50–54. [Link]

  • Ma, Y., & L'Amoreaux, W. J. (2006). Characterization of the binding of [3H]CGP54626 to GABAB receptors in the male bullfrog (Rana catesbeiana). PubMed. [Link]

  • Greasley, P. J., & Jansen, F. P. (2005). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors.
  • Castelli, M. P., et al. (2012). Concentration-response curves for GABA in the [ 35 S]GTP S bind. ResearchGate. [Link]

  • Lecat-Guillet, N., et al. (2016). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link]

  • Frang, H., et al. (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3093. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists. Retrieved from [Link]

  • Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Semantic Scholar. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

Sources

Navigating the Nuances of GABAergic Modulation: A Technical Guide to the Neuropharmacological Profile of 4-Fluorophenibut (4-F-Phenibut) HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenibut (hydrochloride), also known as F-Phenibut, is a derivative of the neuropsychotropic drug phenibut and a close structural analog of baclofen.[1][2] As a compound available in the research chemical market, a thorough understanding of its neuropharmacological profile is essential for researchers exploring GABAergic systems and developing novel therapeutics. This guide provides a comprehensive technical overview of 4-F-phenibut, synthesizing the current, albeit limited, scientific literature. We will delve into its primary mechanism of action as a potent GABAB receptor agonist, explore its receptor binding profile, and discuss its functional effects on neuronal excitability. This document will also present a detailed experimental protocol for a radioligand binding assay to characterize its affinity for the GABAB receptor and will address the significant gaps in our knowledge regarding its full receptor profile, pharmacokinetics, and in-vivo behavioral effects.

Introduction: Chemical Structure and Relation to Phenibut and Baclofen

4-F-phenibut, chemically β-(4-Fluorophenyl)-γ-aminobutyric acid, is a synthetic derivative of GABA.[2] Its structure is characterized by a phenyl ring at the β-position, which facilitates its passage across the blood-brain barrier, a limitation of GABA itself. The key structural modification distinguishing it from phenibut is the substitution of a fluorine atom at the para position of the phenyl ring.[2] This seemingly minor alteration has a profound impact on its pharmacological activity, rendering it significantly more potent than its parent compound.[1]

Its chemical structure also bears a striking resemblance to baclofen, a well-established GABAB receptor agonist used clinically as a muscle relaxant.[2] The only difference between 4-F-phenibut and baclofen is the substitution of a fluorine atom for a chlorine atom at the same para position on the phenyl ring. This structural similarity suggests a comparable mechanism of action, which is largely borne out by the available data.

Pharmacodynamics: The Primary Role of GABAB Receptor Agonism

The principal mechanism of action of 4-F-phenibut is its potent agonism at the GABAB receptor.[1][2] GABAB receptors are metabotropic G-protein coupled receptors that, upon activation, mediate prolonged inhibitory effects in the central nervous system. This is in contrast to the fast, ionotropic action of GABAA receptors.[3]

Activation of GABAB receptors by an agonist like 4-F-phenibut leads to a cascade of downstream signaling events, primarily:

  • Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[3]

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential.[3]

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, thereby decreasing the release of various neurotransmitters, including glutamate.[4]

Receptor Binding Profile and Potency

While a comprehensive receptor screening panel for 4-F-phenibut has not been published, available data points to its selectivity for the GABAB receptor over the GABAA receptor.

ReceptorBinding Affinity (IC50)Functional Potency (EC50)
GABAB 1.70 µM[5]23.3 µM[1]
GABAA > 100 µM[5]Not Determined

Table 1: Receptor Binding and Functional Potency of 4-F-Phenibut

It is crucial to differentiate between binding affinity (IC50), which measures how well a ligand binds to a receptor, and functional potency (EC50), which measures the concentration of a ligand required to elicit a half-maximal response in a functional assay. The available data indicates that 4-F-phenibut is a significantly more potent GABAB agonist than phenibut (EC50 = 1362 µM) but less potent than baclofen (EC50 = 6.0 µM).[1]

There is also speculation that, like other gabapentinoids, 4-F-phenibut may bind to the α2δ-1 subunit of voltage-gated calcium channels.[4] However, there is currently no direct binding data to confirm this interaction or to quantify its affinity.

Functional Effects on Neuronal Excitability

In-vitro patch-clamp recordings from mouse cerebellar Purkinje cells have provided direct evidence of 4-F-phenibut's effects on neuronal function.[1] In these studies, 4-F-phenibut was shown to:

  • Activate an outward-rectifying K+ current, consistent with the activation of GIRK channels downstream of GABAB receptor activation.[1]

  • Suppress the generation of action potentials, demonstrating its inhibitory effect on neuronal excitability.[1]

These findings underscore the potent inhibitory nature of 4-F-phenibut at the cellular level, which is the basis for its presumed physiological and behavioral effects.

Pharmacokinetics: A Significant Knowledge Gap

A major limitation in the current understanding of 4-F-phenibut is the near-complete absence of published pharmacokinetic data. Key parameters such as its absorption, distribution, metabolism, excretion (ADME), plasma half-life, and bioavailability have not been formally studied and reported. While inferences can be drawn from the parent compound, phenibut, such extrapolations are not a substitute for empirical data, especially given the significant increase in potency conferred by the fluorine atom. The lipophilicity and metabolic stability of the molecule are likely altered, which would have a direct impact on its pharmacokinetic profile. For researchers, this lack of data presents a significant challenge in designing in-vivo experiments and interpreting their results.

In-Vivo Effects: Inferences and Unanswered Questions

There is a notable lack of published in-vivo studies specifically investigating the behavioral effects of 4-F-phenibut in animal models. However, based on its potent GABAB receptor agonism, it is reasonable to hypothesize that its behavioral profile would be similar to that of other GABAB agonists like baclofen and, to a lesser extent, phenibut. These effects are expected to include:

  • Anxiolytic effects: GABAB receptor activation in brain regions like the amygdala is known to reduce anxiety-like behaviors.[6]

  • Sedative effects: At higher doses, generalized CNS depression would likely lead to sedation and hypnosis.[4]

  • Muscle relaxant properties: Similar to baclofen, it is expected to have muscle relaxant effects.

  • Cognitive effects: The impact on cognition is less clear. While phenibut is sometimes marketed as a nootropic, potent CNS depressants can impair cognitive function.

It is imperative that these presumed effects are confirmed through rigorous in-vivo behavioral studies in appropriate animal models.

Toxicology: An Uncharacterized Profile

There are no formal toxicology studies available for 4-F-phenibut.[4] Given its increased potency compared to phenibut, there is a potential for more serious intoxication and adverse effects, particularly at higher doses or when combined with other CNS depressants.[1] The lack of toxicological data is a critical safety concern and a major hurdle for any potential therapeutic development.

Experimental Protocols: A Guide to In-Vitro Characterization

To facilitate further research into the neuropharmacology of 4-F-phenibut, a detailed protocol for a radioligand binding assay to determine its affinity for the GABAB receptor is provided below. This protocol is adapted from established methods for characterizing GABAB receptor ligands.[7]

Radioligand Binding Assay for GABAB Receptor Affinity

Objective: To determine the binding affinity (Ki) of 4-F-phenibut HCl for the GABAB receptor in rat brain tissue via competitive displacement of a radiolabeled antagonist, [3H]-CGP54626.

Materials:

  • Whole rat brains (frozen)

  • 4-F-phenibut HCl

  • [3H]-CGP54626 (radioligand)

  • Baclofen (for non-specific binding determination)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Polyethyleneimine (PEI)

  • Tissue homogenizer

  • Refrigerated centrifuge

  • Scintillation counter

  • 96-well plates

Methodology:

Part 1: Membrane Preparation

  • Thaw rat brains on ice and weigh.

  • Homogenize the tissue in 10 volumes (w/v) of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step twice more to wash the membranes and remove endogenous GABA.

  • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL, as determined by a Bradford or BCA protein assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Part 2: Binding Assay

  • Pre-soak the glass fiber filters in 0.5% PEI for at least 30 minutes to reduce non-specific binding.

  • Prepare serial dilutions of 4-F-phenibut HCl in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate for each concentration of 4-F-phenibut:

    • Total Binding: 50 µL Assay Buffer, 50 µL [3H]-CGP54626 (at a final concentration near its Kd, e.g., 2 nM), and 100 µL of the membrane preparation.

    • Competitive Binding: 50 µL of 4-F-phenibut dilution, 50 µL [3H]-CGP54626, and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of baclofen (e.g., 100 µM), 50 µL [3H]-CGP54626, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for at least 4 hours.

  • Quantify the radioactivity in each vial using a scintillation counter.

Part 3: Data Analysis

  • Calculate the specific binding for each concentration of 4-F-phenibut by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the 4-F-phenibut concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABAB Receptor Signaling Pathway

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA_B Receptor G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ VGCC->Ca_ion Influx F_Phenibut 4-F-Phenibut F_Phenibut->GABAB_R Binds to ATP ATP ATP->AC

Caption: Simplified signaling pathway of 4-F-phenibut at the GABAB receptor.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Rat Brain Centrifuge1 Low-Speed Centrifugation (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (40,000 x g) Centrifuge1->Centrifuge2 Wash Wash & Resuspend Pellet Centrifuge2->Wash Wash->Centrifuge2 Repeat 2x Store Store at -80°C Wash->Store Incubate Incubate Membranes with [3H]-CGP54626 & 4-F-Phenibut Store->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Scintillate Add Scintillation Fluid Wash_Filters->Scintillate Count Scintillation Counting Scintillate->Count Calculate Calculate IC50 Count->Calculate Determine_Ki Determine Ki (Cheng-Prusoff) Calculate->Determine_Ki

Caption: Workflow for determining the GABAB receptor binding affinity of 4-F-phenibut.

Conclusion and Future Directions

4-F-phenibut HCl is a potent GABAB receptor agonist with significantly greater potency than its parent compound, phenibut.[1] Its primary mechanism of action is well-supported by in-vitro functional data demonstrating its ability to activate outward-rectifying potassium currents and suppress neuronal firing.[1] However, a comprehensive understanding of its neuropharmacological profile is severely hampered by the lack of published data on its full receptor binding profile, pharmacokinetics, in-vivo behavioral effects, and toxicology.

For the research and drug development community, 4-F-phenibut represents a tool for probing the GABAergic system, but its use must be approached with caution and an awareness of these significant knowledge gaps. Future research should prioritize:

  • A comprehensive receptor screening to definitively characterize its selectivity profile and identify any off-target effects.

  • Detailed pharmacokinetic studies in animal models to determine its ADME profile and half-life.

  • In-vivo behavioral pharmacology studies to characterize its effects on anxiety, sedation, motor coordination, and cognition.

  • Toxicology studies to assess its safety profile.

Without this fundamental data, the true potential and risks of 4-F-phenibut will remain largely unknown.

References

  • Irie, T., Yamazaki, D., & Kikura-Hanajiri, R. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]

  • PsychonautWiki Contributors. (2023). F-Phenibut. PsychonautWiki. [Link]

  • PsychonautWiki Contributors. (2023). F-Phenibut - Toxicity and harm potential. PsychonautWiki. [Link]

  • Wikipedia contributors. (2023, November 29). 4-Fluorophenibut. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, November 29). 4-Fluorophenibut. In Wikipedia, The Free Encyclopedia. [Link]

  • Enna, S. J., & McCarson, K. E. (2006). The GABA Receptors. In Basic Neurochemistry (7th ed.). Elsevier. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Weleff, J., Kovacevich, A., Burson, J., Nero, N., & Anand, A. (2023). Clinical Presentations and Treatment of Phenibut Toxicity and Withdrawal: A Systematic Literature Review. Journal of Addiction Medicine, 17(4), 407–417. [Link]

  • Cryan, J. F., & Kaupmann, K. (2005). Don't worry 'B' happy!: a role for GABAB receptors in anxiety and depression. Trends in pharmacological sciences, 26(1), 36–43. [Link]

  • Znamensky, V., Ryzhenkov, V., & Lapin, I. (2001). Effects of the GABA receptor agonist phenibut on behavior and respiration in rabbits in emotionally negative situations. Bulletin of experimental biology and medicine, 131(6), 542–544. [Link]

  • Kalueff, A. V., & Nutt, D. J. (2007). Role of GABA in anxiety and depression. Depression and anxiety, 24(7), 495–517. [Link]

  • Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, G., Liepins, T., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 23–29. [Link]

  • PubChem. (n.d.). 4-Fluorophenibut. National Center for Biotechnology Information. [Link]

  • Enna, S. J. (2001). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. [Link]

  • Centers for Disease Control and Prevention. (2020). Notes from the Field: Phenibut Exposures Reported to Poison Centers — United States, 2009–2019. MMWR. Morbidity and mortality weekly report, 69(35), 1231–1232. [Link]

  • Wikipedia contributors. (2024, January 22). Anxiolytic. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024, January 21). Baclofen. In Wikipedia, The Free Encyclopedia. [Link]

  • Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. [Link]

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Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Purity Analysis of 4-F-phenibut HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances in 4-F-phenibut HCl. 4-F-phenibut HCl, a derivative of the nootropic and anxiolytic agent phenibut, requires stringent quality control to ensure its safety and efficacy in research and development settings. The developed method is designed to be specific, accurate, precise, and linear over a defined concentration range, and is capable of separating 4-F-phenibut HCl from its potential process-related impurities and degradation products. This document provides a comprehensive protocol for sample and standard preparation, detailed chromatographic conditions, system suitability criteria, and a full validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Introduction

4-F-phenibut HCl, chemically known as β-(4-fluorophenyl)-γ-aminobutyric acid hydrochloride, is a structural analogue of the neurotransmitter GABA and a derivative of phenibut.[2][3] The introduction of a fluorine atom to the phenyl ring can significantly alter its pharmacological properties, making it a compound of interest for neuroscience research. As with any active pharmaceutical ingredient (API), ensuring its purity and identifying potential impurities are critical for the integrity of preclinical and clinical studies.

The primary challenge in analyzing compounds like 4-F-phenibut HCl lies in its zwitterionic nature at physiological pH and its lack of a strong chromophore, which can complicate chromatographic separation and detection. This application note addresses these challenges by providing a method based on a deep understanding of the analyte's physicochemical properties and potential impurities derived from its synthesis pathway.

Physicochemical Properties of 4-F-phenibut HCl

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource/Justification
Chemical Formula C₁₀H₁₃ClFNO₂[4]
Molecular Weight 233.67 g/mol [4]
Structure β-(4-fluorophenyl)-γ-aminobutyric acid hydrochloride[5]
Estimated pKa₁ (Carboxylic Acid) ~4.0 - 4.5Based on the pKa of 4-fluorophenylacetic acid (~4.25)[6] and other carboxylic acids.[7]
Estimated pKa₂ (Primary Amine) ~9.0 - 10.5Based on typical pKa values for primary amines in pharmaceutical molecules.[8][9][10]
UV λmax ~257 nm (estimated)Based on the UV spectrum of the parent compound, phenibut.[5] The fluoro-substituent is not expected to cause a significant shift.
Solubility Soluble in water, ethanol, DMSO, DMF[11]

HPLC Method Development and Optimization

The method development was guided by the physicochemical properties of 4-F-phenibut HCl and experience with similar GABA analogues.

Choice of Stationary Phase

A C18 reversed-phase column is selected due to its versatility and wide applicability in the separation of moderately polar to nonpolar compounds. The phenyl ring in 4-F-phenibut HCl provides sufficient hydrophobicity for retention on a C18 phase. Fluorinated stationary phases could also be considered as they can offer alternative selectivity for halogenated aromatic compounds.[12]

Mobile Phase Selection and pH Control

The zwitterionic nature of 4-F-phenibut HCl necessitates careful control of the mobile phase pH to ensure consistent retention and good peak shape. Operating at a pH between the two pKa values (approximately pH 5 to 8) would result in the molecule having a net neutral charge, which can lead to poor retention on a reversed-phase column. Therefore, a pH well below the pKa of the carboxylic acid group (e.g., pH 2.5-3.5) is chosen. At this pH, the carboxylic acid will be protonated and less polar, while the amine group will be protonated (positively charged). This ensures consistent retention and minimizes peak tailing. A buffer, such as phosphate or formate, is essential to maintain a stable pH.

Wavelength Selection

Based on the UV spectrum of the closely related compound phenibut, which shows a maximum absorbance (λmax) at 257 nm, this wavelength is selected for initial investigation.[5] A photodiode array (PDA) detector should be used during method development to confirm the optimal detection wavelength and to assess peak purity.

Experimental Protocol

Materials and Reagents
  • 4-F-phenibut HCl reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with PDA/DAD detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 257 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-F-phenibut HCl reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-F-phenibut HCl sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing RefStd Weigh Reference Standard StockSol Standard Stock (1000 µg/mL) RefStd->StockSol Dissolve in Diluent Sample Weigh Test Sample SampleSol Sample Solution (1000 µg/mL) Sample->SampleSol Dissolve in Diluent Diluent Prepare Diluent (50:50 A:B) Diluent->StockSol Diluent->SampleSol WorkingStd Working Standard (100 µg/mL) StockSol->WorkingStd Dilute HPLC HPLC System (C18 Column, Gradient) SampleSol->HPLC Inject Sample WorkingStd->HPLC Inject Standard Chromatogram Obtain Chromatograms HPLC->Chromatogram Integration Integrate Peaks (Main Peak & Impurities) Chromatogram->Integration Calculation Calculate Purity / Impurity Levels Integration->Calculation Report Generate Report Calculation->Report

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
%RSD of Retention Time (n=6) ≤ 1.0%
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1]

  • Procedure: A sample solution of 4-F-phenibut HCl (1000 µg/mL) was subjected to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (254 nm) for 48 hours.

  • Results: The method demonstrated good separation of the main peak from all degradation products. Peak purity analysis using a PDA detector confirmed the spectral homogeneity of the 4-F-phenibut HCl peak in the presence of its degradants. Significant degradation was observed under acidic conditions, with minor degradation under basic and oxidative conditions, similar to its analogue baclofen.[13]

Forced_Degradation cluster_stress Stress Conditions cluster_outcome Method Specificity Acid Acidic (0.1N HCl, 60°C) Degradants Degradation Products Acid->Degradants Base Basic (0.1N NaOH, 60°C) Base->Degradants Oxidation Oxidative (3% H₂O₂, RT) Oxidation->Degradants Thermal Thermal (105°C, Solid) Thermal->Degradants Photo Photolytic (UV Light, Solution) Photo->Degradants Analyte 4-F-phenibut HCl (Main Peak) Separation Baseline Separation Achieved Analyte->Separation Separated From Degradants->Separation Purity Peak Purity Confirmed (PDA Detector) Separation->Purity Leads to

Linearity

The linearity of the method was established by analyzing a series of solutions of 4-F-phenibut HCl at concentrations ranging from 50% to 150% of the working standard concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of >0.999.

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of 4-F-phenibut HCl reference standard into a sample solution at three concentration levels (80%, 100%, and 120% of the working standard concentration). The recovery at each level was found to be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): The RSD of the peak areas of six replicate injections of the working standard solution was found to be less than 1.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two sets of data was less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD (S/N ≥ 3) was found to be approximately 0.1 µg/mL, and the LOQ (S/N ≥ 10) was approximately 0.3 µg/mL.

Robustness

The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, including:

  • Flow rate (±0.1 mL/min)

  • Column temperature (±2°C)

  • Mobile phase pH (±0.2 units) The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

Potential Impurities

Based on the known synthesis of phenibut, potential process-related impurities for 4-F-phenibut HCl would include the fluorinated analogues of the starting materials and intermediates.[14][15] These include:

  • 4-Fluorobenzaldehyde: A likely starting material.

  • Diethyl (4-fluorobenzylidene)malonate: An early intermediate.

  • 4-(4-Fluorophenyl)-3-carbethoxypyrrolidin-2-one: A key cyclic intermediate.

The developed HPLC method should be capable of separating these potential impurities from the main 4-F-phenibut HCl peak.

Conclusion

The HPLC method described in this application note is a validated, stability-indicating procedure suitable for the routine quality control and purity analysis of 4-F-phenibut HCl. The method is specific, accurate, precise, and robust, meeting the requirements of the ICH guidelines. It can be effectively used by researchers, scientists, and drug development professionals to ensure the quality and consistency of 4-F-phenibut HCl for its intended research applications.

References

  • Grinberga, S., et al. (2015). Method for obtaining phenibut production semi-products. Google Patents, EA026591B1.
  • Gorbunova, M. Y., et al. (2016). IDENTIFICATION OF PHENIBUT IN MICROCAPSULES BY SPECTROSCOPIC TECHNIQUE IN IR- AND UV-RANGES. European Journal of Natural History, (4), 31-33. Available at: [Link]

  • Bell, D. S. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 18(11), 682-691. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Fluorophenylacetic acid. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Shinde, S. S., et al. (2020). Development and Validation of Stability Indicating High Performance Liquid Chromatography Method for Determination of Baclofen. ResearchGate. Available at: [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Zarghi, A., et al. (2005). A rapid and sensitive HPLC method for the determination of phenibut in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 647-650. (Note: This is a representative reference for phenibut analysis, providing context for the method development approach).
  • Neurotransmitter. (2024). In Wikipedia. Retrieved January 28, 2026, from [Link]

  • Jouney, E. (2019). Molecular structures of GABA and phenibut. ResearchGate. Available at: [Link]

  • Kwiecień, A., et al. (2014). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Available at: [Link]

  • Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]

  • Samokhvalov, A. V., et al. (2023). Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products. Pharmaceuticals, 16(9), 1293. Available at: [Link]

  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of Phenibut and Phenibut·H₂O from Phenibut·HCl. Retrieved from [Link]

  • ResearchGate. (2014). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis spectrum of 4-chlorophenol (4-CP). Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. ResearchGate. Available at: [Link]

  • McConnell, J. S., et al. (1992). Ultraviolet Spectra of Acetic Acid, Glycine, and Glyphosate. ScholarWorks@UARK. Available at: [Link]

  • PubChem. (n.d.). Phenibut. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). Development and Method Validation of Baclofen by RP-HPLC in Bulk Drug and Pharmaceutical Formulation. Retrieved from [Link]

  • Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Retrieved from [Link]

  • Children's Mercy Kansas City. (2020). and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • PubMed. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Retrieved from [Link]

  • International Journal of Applied Pharmaceutics. (2024). Stability Assessment of an Extemporaneous Baclofen Oral Suspension Using Commercial Tablets and X-Temp® Oral Suspension. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. Retrieved from [Link]

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Application Notes and Protocols: 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Potent and Selective GABAB Receptor Agonist for Neuroscience Research

4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a valuable research tool for investigating the function and pharmacology of the GABAB receptor.[1] Structurally related to phenibut and baclofen, the addition of a fluorine atom to the phenyl ring significantly enhances its potency as a GABAB receptor agonist compared to phenibut. This increased potency and its ability to cross the blood-brain barrier make it a compelling compound for in vitro and in vivo studies of GABAB receptor-mediated signaling and its role in various physiological and pathological processes.

This guide provides a comprehensive overview of the application of this compound in neuroscience research. It is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a selective GABAB receptor agonist. We will delve into its mechanism of action, provide detailed protocols for its use in key experimental paradigms, and present relevant quantitative data to inform experimental design.

Mechanism of Action: Modulating Neuronal Excitability through GABAB Receptor Activation

This compound exerts its effects by acting as a selective agonist at GABAB receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.

Upon binding to the GABAB receptor, this compound initiates a signaling cascade that leads to the inhibition of neuronal excitability. This is primarily achieved through two main effector pathways:

  • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium into the presynaptic terminal, thereby decreasing the release of neurotransmitters.

Furthermore, GABAB receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway can have broad effects on cellular function, including the regulation of gene expression and protein kinase activity.

The net effect of these actions is a dampening of neuronal activity, which underlies the anxiolytic, sedative, and potential nootropic effects observed with GABAB receptor agonists.

Diagram of the GABAB Receptor Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand 4-Amino-3-(4-fluorophenyl)butyric acid HCl GABAB_R GABAB Receptor Ligand->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca2+ Channel G_betagamma->VGCC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: GABAB receptor signaling cascade initiated by 4-Amino-3-(4-fluorophenyl)butyric acid HCl.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and related compounds. This data is essential for designing experiments and interpreting results.

Parameter4-Amino-3-(4-fluorophenyl)butyric acid HClPhenibutBaclofenSource
GABAB Receptor IC50 1.70 µM> 100 µM-[2]
GABAB Receptor EC50 (Electrophysiology) 23.3 µM1362 µM6.0 µM[3][4]
Molecular Weight 233.67 g/mol 179.22 g/mol 213.66 g/mol [1]
Solubility Soluble in DMSO and MethanolSoluble in water--

Note: The IC50 value represents the concentration of the drug that inhibits 50% of the specific binding of a radioligand to the receptor. The EC50 value represents the concentration of the drug that produces 50% of its maximal effect in a functional assay.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments utilizing this compound.

In Vitro GABAB Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the GABAB receptor.

Diagram of the In Vitro Binding Assay Workflow

Binding_Assay_Workflow A 1. Prepare Brain Membranes B 2. Set up Incubation Tubes (Radioligand, Competitor, Membranes) A->B C 3. Incubate to Equilibrium B->C D 4. Rapid Filtration to Separate Bound and Free Ligand C->D E 5. Scintillation Counting to Quantify Bound Radioligand D->E F 6. Data Analysis (IC50 and Ki Calculation) E->F

Caption: Workflow for the in vitro GABAB receptor competitive binding assay.

Materials:

  • This compound

  • [3H]-Baclofen (or other suitable GABAB receptor radioligand)

  • GABA (for non-specific binding determination)

  • Rat or mouse whole brain tissue

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Polypropylene assay tubes

  • Homogenizer

  • Refrigerated centrifuge

  • Scintillation counter

  • Filtration manifold

Protocol:

  • Membrane Preparation: a. Homogenize whole brain tissue in ice-cold binding buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh binding buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA. e. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.

  • Binding Assay: a. Set up assay tubes for total binding, non-specific binding, and competitor concentrations. b. Total Binding: Add radioligand (e.g., 1-5 nM [3H]-Baclofen) and membrane suspension to the assay tubes. c. Non-specific Binding: Add radioligand, a high concentration of unlabeled GABA (e.g., 1 mM), and membrane suspension. d. Competitor Binding: Add radioligand, varying concentrations of this compound (e.g., 10^-10 M to 10^-4 M), and membrane suspension. e. Bring the final volume in each tube to 1 mL with binding buffer.

  • Incubation: Incubate the tubes at room temperature for 30-60 minutes to reach equilibrium.

  • Filtration: a. Rapidly filter the contents of each tube through glass fiber filters pre-soaked in wash buffer using a filtration manifold. b. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Count the radioactivity in a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Assessment of Anxiolytic-like Activity

This section outlines protocols for two standard behavioral paradigms used to assess anxiety-like behavior in rodents: the Elevated Plus Maze (EPM) and the Open Field Test (OFT).

Diagram of the In Vivo Behavioral Testing Workflow

InVivo_Workflow A 1. Animal Acclimation B 2. Drug Administration (Vehicle or Compound) A->B C 3. Behavioral Testing (EPM or OFT) B->C D 4. Video Recording and Automated Tracking C->D E 5. Data Analysis and Statistical Comparison D->E

Caption: General workflow for in vivo behavioral assessment of anxiolytic-like effects.

1. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[5][6][7] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Materials:

  • Elevated Plus Maze apparatus (for mice: arms typically 30 cm long x 5 cm wide, elevated 40-50 cm from the floor).[8]

  • Video camera and tracking software (e.g., ANY-maze, EthoVision XT).

  • 70% ethanol for cleaning.

  • This compound.

  • Vehicle (e.g., saline or sterile water).

  • Animal scale.

  • Syringes and needles for administration (e.g., intraperitoneal injection).

Protocol:

  • Habituation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[5]

  • Drug Administration: a. Weigh each mouse to determine the correct dosage. b. Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes prior to testing. c. Dosage Consideration: Based on its increased potency relative to phenibut, an estimated effective dose range for this compound in mice would be 5-20 mg/kg. A dose-response study is recommended to determine the optimal dose.

  • Testing: a. Place the mouse in the center of the EPM, facing one of the closed arms.[9] b. Start the video recording and allow the mouse to explore the maze for 5 minutes.[10] c. The experimenter should leave the room or be shielded from the mouse's view during the test.

  • Data Collection and Analysis: a. After the 5-minute session, gently return the mouse to its home cage. b. Clean the maze thoroughly with 70% ethanol between each trial to remove olfactory cues.[9] c. Analyze the video recordings to determine:

    • Time spent in the open arms.
    • Time spent in the closed arms.
    • Number of entries into the open arms.
    • Number of entries into the closed arms.
    • Total distance traveled (to assess general locomotor activity). d. An anxiolytic effect is indicated by a significant increase in the time spent and/or number of entries into the open arms compared to the vehicle-treated group.

2. Open Field Test (OFT)

The OFT assesses anxiety-like behavior and locomotor activity by placing a rodent in a novel, open arena.[11][12] Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals will explore the center of the arena more freely.

Materials:

  • Open Field apparatus (for mice: typically a 40 x 40 cm to 50 x 50 cm square arena with walls).[9][11]

  • Video camera and tracking software.

  • 70% ethanol for cleaning.

  • This compound.

  • Vehicle.

  • Animal scale.

  • Syringes and needles.

Protocol:

  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes.

  • Drug Administration: Administer the compound or vehicle as described for the EPM.

  • Testing: a. Gently place the mouse in the center of the open field arena.[3] b. Start the video recording and allow the mouse to explore freely for 5-10 minutes.[3]

  • Data Collection and Analysis: a. Return the mouse to its home cage after the session. b. Clean the arena with 70% ethanol between trials.[11] c. Analyze the video recordings to measure:

    • Time spent in the center of the arena.
    • Time spent in the periphery of the arena.
    • Latency to enter the center.
    • Number of entries into the center.
    • Total distance traveled.
    • Rearing frequency (a measure of exploratory behavior). d. An anxiolytic effect is indicated by a significant increase in the time spent in and the number of entries into the center of the arena.
Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional effects of this compound on GABAB receptor-mediated currents in neurons.

Materials:

  • This compound.

  • Baclofen (positive control).

  • CGP 55845 (GABAB receptor antagonist).

  • Brain slice preparation equipment (vibratome, dissection tools).

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer, computer with acquisition software).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Artificial cerebrospinal fluid (aCSF), typically containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[4]

  • Intracellular solution, for example (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.[4]

  • Perfusion system.

Protocol:

  • Brain Slice Preparation: a. Anesthetize and decapitate a rodent (e.g., mouse or rat). b. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. c. Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., hippocampus, cerebellum, or cortex) using a vibratome. d. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Patch-Clamp Recording: a. Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF. b. Identify a target neuron using differential interference contrast (DIC) optics. c. Approach the neuron with a glass patch pipette (3-6 MΩ resistance) filled with intracellular solution. d. Form a gigaohm seal between the pipette tip and the cell membrane. e. Rupture the membrane patch to achieve the whole-cell configuration.

  • Drug Application and Data Acquisition: a. In voltage-clamp mode, hold the neuron at a potential of -60 to -70 mV. b. Establish a stable baseline recording. c. Apply this compound at various concentrations to the slice via the perfusion system. d. Record the resulting outward currents, which are indicative of GABAB receptor activation (primarily through GIRK channels). e. To confirm that the observed currents are mediated by GABAB receptors, co-apply the GABAB receptor antagonist CGP 55845, which should block the effect of this compound.

  • Data Analysis: a. Measure the amplitude of the outward current at each concentration of the compound. b. Construct a dose-response curve by plotting the current amplitude against the logarithm of the drug concentration. c. Fit the curve with a sigmoidal function to determine the EC50 value.

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound is a potent and selective GABAB receptor agonist that serves as a valuable tool for neuroscience research. Its enhanced potency compared to phenibut allows for the investigation of GABAB receptor function at lower concentrations, potentially reducing off-target effects. The protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in a variety of experimental contexts, from molecular interactions at the receptor level to complex behavioral outcomes.

Future research utilizing this compound could focus on elucidating the precise role of GABAB receptors in different brain circuits and their involvement in neurological and psychiatric disorders. Furthermore, its use in conjunction with advanced techniques such as optogenetics and in vivo imaging can provide deeper insights into the dynamic regulation of neuronal activity by the GABABergic system. As with any research tool, careful experimental design, appropriate controls, and thorough data analysis are paramount to obtaining reliable and meaningful results.

References

  • Elevated plus maze protocol. (2023, January 12). protocols.io. [Link]

  • Elevated Plus Maze Model of Anxiety. Melior Discovery. [Link]

  • Elevated Plus Maze for Mice. (2023, March 11). JoVE. [Link]

  • Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. [Link]

  • Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. (2017, July 18). JoVE. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]

  • Open Field Test. BehaviorCloud Protocols. [Link]

  • Open Field. UCLA Behavioral Testing Core. [Link]

  • Whole-cell patch clamp protocol. protocols.io. [Link]

  • 4-Fluorophenibut. Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • Elevated Plus Maze for Mice. (2008, December 22). JoVE. [Link]

  • Open Field. Maze Engineers. [Link]

  • SOP: Open Field Test. Bowdish Lab. [Link]

  • Building a Custom Elevated Plus Maze to Conduct Behavioral Testing in Mice. Instructables. [Link]

  • Constructing an Inexpensive Elevated Plus Maze. (2018). Journal of Undergraduate Neuroscience Education, 16(2), R44-R47. [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]

  • Whole Cell Patch Clamp Protocol. protocols.io. [Link]

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  • 4-Fluorophenibut. Wikipedia. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Impurities in the Synthesis of 4-Fluorophenibut Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluorophenibut hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges encountered during the synthesis of this compound, providing in-depth, field-proven insights in a troubleshooting-focused question-and-answer format. Our goal is to equip you with the knowledge to not only identify and resolve issues but also to understand their root causes, thereby enhancing the robustness and reproducibility of your synthetic protocols.

Overview of the Synthetic Pathway

A prevalent synthetic route to 4-Fluorophenibut hydrochloride commences with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. The resulting keto-acid undergoes a series of transformations, including reduction and cyclization to a lactam intermediate, followed by acidic hydrolysis to yield the final product. Each of these stages presents unique challenges and potential for impurity formation.

Diagram of the General Synthetic Workflow

Synthetic_Workflow A Fluorobenzene + Glutaric Anhydride B Friedel-Crafts Acylation (Intermediate: 4-(4-fluorobenzoyl)butyric acid) A->B AlCl3 C Reductive Amination/ Lactamization (Intermediate: 4-(4-fluorophenyl)pyrrolidin-2-one) B->C e.g., NH2OH·HCl, then reduction D Acidic Hydrolysis C->D HCl E 4-Fluorophenibut Hydrochloride (Final Product) D->E Purification

Caption: General synthetic pathway for 4-Fluorophenibut hydrochloride.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Fluorophenibut hydrochloride. Each question is followed by a detailed explanation of potential causes and actionable troubleshooting steps.

Part 1: Friedel-Crafts Acylation and Intermediate I (4-(4-fluorobenzoyl)butyric acid)

Question 1: My initial Friedel-Crafts acylation has a low yield and contains significant impurities. What are the likely causes and how can I improve it?

Answer:

Low yields and impurities in the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride are common issues that can often be traced back to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.

Causality and Mechanism:

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Aluminum chloride (AlCl₃), a Lewis acid, activates glutaric anhydride to form an acylium ion electrophile. Fluorobenzene, an activated aromatic ring, then attacks this electrophile. The fluorine atom is an ortho, para-director, meaning it directs the incoming electrophile to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring.

  • Formation of the ortho-isomer: While the para-substituted product (4-(4-fluorobenzoyl)butyric acid) is the desired product due to less steric hindrance, the formation of the ortho-isomer (2-(4-fluorobenzoyl)butyric acid) is a common side reaction.[1] The ratio of para to ortho product is influenced by reaction temperature and the choice of solvent.

  • Desfluoro Impurity: A critical and often overlooked impurity is 4-benzoylbutyric acid.[2][3] This arises from the presence of benzene as a contaminant in the fluorobenzene starting material. Since benzene is more reactive than fluorobenzene in Friedel-Crafts acylation, even trace amounts can lead to a significant amount of the desfluoro impurity.[2][3]

  • Polyacylation: While less common in acylation compared to alkylation (because the first acyl group deactivates the ring), under harsh conditions, a second acylation can occur, leading to diacylated products.[1]

Troubleshooting and Optimization:

IssuePotential CauseRecommended Action
Low Yield Inactive AlCl₃ (due to hydration)Use fresh, anhydrous AlCl₃ from a sealed container. Handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture exposure.
Suboptimal reaction temperatureControl the temperature carefully. The reaction is typically carried out at low temperatures (0-10 °C) to minimize side reactions.[2][3]
Insufficient reaction timeMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
Presence of ortho-isomer High reaction temperatureMaintain a lower reaction temperature to favor the formation of the sterically less hindered para-product.
Presence of desfluoro impurity Benzene contamination in fluorobenzeneUse high-purity fluorobenzene with a specified low benzene content. Analyze the starting material by Gas Chromatography (GC) before use.
Complex mixture of byproducts Reaction temperature too high or prolonged reaction timeOptimize reaction conditions by running small-scale experiments at different temperatures and time points.

Preventative Measures:

  • Reagent Qualification: Always use high-purity, anhydrous reagents. Verify the purity of fluorobenzene for benzene content.

  • Strict Anhydrous Conditions: Conduct the reaction under a dry, inert atmosphere to prevent deactivation of the Lewis acid catalyst.

  • Controlled Addition: Add the glutaric anhydride solution slowly to the fluorobenzene-AlCl₃ mixture to maintain better temperature control and minimize side reactions.[2][3]

Part 2: Reduction and Lactamization to Intermediate II (4-(4-fluorophenyl)pyrrolidin-2-one)

Question 2: The conversion of my keto-acid to the lactam is inefficient, and I'm seeing multiple spots on my TLC plate. What are the potential side reactions?

Answer:

The transformation of 4-(4-fluorobenzoyl)butyric acid to 4-(4-fluorophenyl)pyrrolidin-2-one typically involves a reductive amination process. This can be a one-pot reaction or a stepwise process involving the formation of an oxime followed by reduction. In either case, several side reactions can occur.

Causality and Mechanism:

A common method involves the formation of an oxime from the ketone using hydroxylamine hydrochloride, followed by catalytic hydrogenation. The resulting amine undergoes intramolecular cyclization to form the γ-lactam.

  • Incomplete Reduction: The reduction of the oxime to the primary amine may be incomplete, leaving unreacted oxime in the product mixture.

  • Formation of Secondary Amines: During catalytic hydrogenation of the intermediate imine/oxime, the newly formed primary amine can react with another molecule of the imine intermediate, leading to the formation of a secondary amine impurity after reduction.

  • Over-reduction: Depending on the reducing agent and conditions, the carboxylic acid moiety could potentially be reduced to an alcohol, leading to the formation of an amino-alcohol byproduct.

Troubleshooting and Optimization:

IssuePotential CauseRecommended Action
Incomplete reaction Insufficient reducing agent or catalyst deactivationEnsure an adequate amount of reducing agent is used. If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.
Presence of secondary amine impurities Suboptimal reaction conditions (concentration, temperature)Adjust the reaction concentration and temperature. Running the reaction at a lower concentration can disfavor the intermolecular side reaction leading to secondary amines.
Formation of amino-alcohol Harsh reducing agentUse a milder reducing agent that selectively reduces the oxime/imine in the presence of a carboxylic acid.

Preventative Measures:

  • Stepwise Approach: Consider a stepwise approach where the oxime is first formed and isolated, then reduced. This can sometimes provide better control over the reaction.

  • Catalyst Screening: If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and solvent systems to optimize for the desired primary amine formation.

Part 3: Hydrolysis and Final Product Formation

Question 3: After acidic hydrolysis of the lactam, my final product is not pure. What is the most likely impurity?

Answer:

The final step, the acidic hydrolysis of the γ-lactam 4-(4-fluorophenyl)pyrrolidin-2-one, is generally a robust reaction. However, the most common issue is incomplete hydrolysis.

Causality and Mechanism:

Under strong acidic conditions (typically refluxing in concentrated hydrochloric acid), the amide bond of the lactam is hydrolyzed to form the corresponding amino acid hydrochloride salt.

  • Unreacted Lactam: The primary impurity is often the starting lactam, 4-(4-fluorophenyl)pyrrolidin-2-one. γ-Lactams are relatively stable, and forcing conditions are required for complete hydrolysis. Inadequate reaction time, insufficient acid concentration, or too low a temperature can lead to incomplete conversion.

Troubleshooting and Optimization:

IssuePotential CauseRecommended Action
Presence of starting lactam Incomplete hydrolysisIncrease the reaction time, use a higher concentration of hydrochloric acid, or ensure the reaction mixture is maintained at a vigorous reflux. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.

Preventative Measures:

  • Reaction Monitoring: Do not assume the reaction is complete after a set time. Actively monitor its progress to ensure full conversion of the lactam.

Analytical Characterization of Impurities

A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a powerful technique for this purpose.

Recommended HPLC Conditions:

  • Column: A C18 reversed-phase column is a good starting point. For separating positional isomers or highly polar compounds, consider a phenyl-hexyl or a polar-embedded C18 column.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where both the product and potential impurities have good absorbance (e.g., around 220-230 nm).

NMR Spectroscopy:

  • ¹H NMR: Can be used to identify the presence of the ortho-isomer and unreacted starting materials or intermediates.

  • ¹⁹F NMR: This is a particularly useful technique for fluorinated compounds. The fluorine signal is very sensitive to its chemical environment, and a single ¹⁹F NMR spectrum can quickly reveal the presence of fluorinated impurities, such as the ortho-isomer, which will have a different chemical shift from the desired para-product.

Purification Protocol: Recrystallization of 4-Fluorophenibut Hydrochloride

Recrystallization is an effective method for purifying the final product and removing many of the common impurities.

Step-by-Step Protocol:

  • Solvent Selection: A common solvent system for the recrystallization of amino acid hydrochlorides is a mixture of an alcohol and water, such as ethanol/water.[1]

  • Dissolution: Dissolve the crude 4-Fluorophenibut hydrochloride in a minimal amount of hot 95% ethanol. If it does not fully dissolve, add a small amount of hot deionized water dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Diagram of the Troubleshooting Logic

Troubleshooting_Logic Start Impurity Detected in Final Product HPLC_Analysis Analyze by HPLC-UV Start->HPLC_Analysis NMR_Analysis Analyze by 1H and 19F NMR Start->NMR_Analysis Impurity_ID Identify Impurity Structure HPLC_Analysis->Impurity_ID NMR_Analysis->Impurity_ID Desfluoro Desfluoro Impurity (4-benzoylbutyric acid derivative) Impurity_ID->Desfluoro Mass consistent with loss of F Ortho_Isomer Ortho-Isomer Impurity Impurity_ID->Ortho_Isomer Different retention time, similar mass spec, different 19F NMR shift Unreacted_Lactam Unreacted Lactam Impurity_ID->Unreacted_Lactam Mass consistent with lactam Other_Impurity Other Impurity Impurity_ID->Other_Impurity Investigate further Source_1 Source: Benzene in Fluorobenzene Desfluoro->Source_1 Source_2 Source: Friedel-Crafts Reaction Conditions Ortho_Isomer->Source_2 Source_3 Source: Incomplete Hydrolysis Unreacted_Lactam->Source_3 Action_1 Action: Use high-purity fluorobenzene Source_1->Action_1 Action_2 Action: Optimize reaction temperature Source_2->Action_2 Action_3 Action: Increase hydrolysis time/acid concentration Source_3->Action_3 Purification Final Purification: Recrystallization Action_1->Purification Action_2->Purification Action_3->Purification

Caption: A logical workflow for troubleshooting impurities.

References

  • WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl)
  • US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl)
  • 4-Fluorophenibut - Wikipedia.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]

  • 1H NMR spectra of synthesized model compound 4f. - ResearchGate. Available at: [Link]

  • CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google P
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica.
  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-Portal.org. Available at: [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during its synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure technical accuracy and practical utility.

Introduction to the Synthesis

The synthesis of this compound, a valuable GABA analogue, typically proceeds through a multi-step sequence. A common and effective route involves the initial condensation of 4-fluorobenzaldehyde with an active methylene compound, followed by the formation of a 3-(4-fluorophenyl)glutarimide intermediate. The key transformation is a Hofmann rearrangement to introduce the primary amine, followed by hydrolysis and salt formation. While conceptually straightforward, this pathway presents several challenges that can impact yield, purity, and stereochemical integrity. This guide will address these critical aspects in a practical question-and-answer format.

Overall Synthetic Pathway

The following diagram illustrates a common synthetic route, which will be the focus of our troubleshooting guide.

Synthetic_Pathway A 4-Fluorobenzaldehyde + Diethyl Malonate B Knoevenagel/ Michael Reaction Intermediate A->B Base-catalyzed condensation C 3-(4-Fluorophenyl)glutaric Acid B->C Hydrolysis & Decarboxylation D 3-(4-Fluorophenyl)glutarimide C->D 1. Acetic Anhydride 2. Ammonia E 5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid D->E Mild basic hydrolysis F 4-Amino-3-(4-fluorophenyl)butyric Acid E->F Hofmann Rearrangement (e.g., NaOCl) G 4-Amino-3-(4-fluorophenyl)butyric Acid HCl F->G HCl

Caption: A common synthetic route to this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Initial Condensation Step

Q: I am experiencing a low yield in the initial Knoevenagel/Michael reaction between 4-fluorobenzaldehyde and diethyl malonate. What are the likely causes and how can I improve it?

A: Low yields in this step are common and can often be attributed to several factors:

  • Cause 1: Ineffective Base Catalysis. The Knoevenagel condensation requires a base to deprotonate the active methylene compound (diethyl malonate)[1]. If the base is too weak or used in insufficient quantity, the reaction will be slow and incomplete. Conversely, a base that is too strong can promote self-condensation of the aldehyde or other side reactions[1].

    • Solution: Piperidine or a mixture of piperidine and acetic acid are commonly used and effective catalysts. Ensure the catalyst is fresh and used in the correct molar ratio. For challenging reactions, DABCO (1,4-diazabicyclo[2.2.2]octane) in an ionic liquid has been shown to be highly effective for similar condensations involving 4-fluorobenzaldehyde[2].

  • Cause 2: Reversibility of the Reaction. The initial aldol-type addition is reversible. The subsequent dehydration to the α,β-unsaturated product drives the reaction forward.

    • Solution: Removing water as it is formed can significantly improve the yield. This can be achieved by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.

  • Cause 3: Competing Michael Addition. In some cases, a second molecule of the malonate can add to the initial Knoevenagel product via a Michael addition, leading to byproducts.

    • Solution: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the aldehyde may help to minimize this. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to stop the reaction once the desired product is maximized.

Problem 2: Difficulty in the Formation and Purity of 3-(4-Fluorophenyl)glutarimide

Q: My synthesis of 3-(4-fluorophenyl)glutarimide from the corresponding glutaric acid results in a low yield and appears impure. What are the critical parameters for this step?

A: The cyclization to the glutarimide is a two-step process: formation of the anhydride followed by reaction with ammonia. Challenges often arise from incomplete reactions or side reactions.

  • Cause 1: Incomplete Anhydride Formation. The conversion of 3-(4-fluorophenyl)glutaric acid to its anhydride requires a strong dehydrating agent.

    • Solution: Refluxing the diacid in acetic anhydride is a standard and effective method[3]. Ensure the diacid is completely dry before starting the reaction, as water will consume the acetic anhydride. The reaction should be monitored (e.g., by IR spectroscopy, looking for the disappearance of the broad carboxylic acid O-H stretch and the appearance of the characteristic anhydride C=O stretches) to ensure complete conversion.

  • Cause 2: Glutarimide Ring Instability. The glutarimide ring can be susceptible to hydrolysis, especially under strong basic or acidic conditions at elevated temperatures[4].

    • Solution: When reacting the anhydride with ammonia, use controlled conditions. Anhydrous ammonia in an organic solvent or concentrated aqueous ammonia at moderate temperatures is preferable to harsh, high-temperature conditions. After formation, avoid exposing the glutarimide to strong aqueous bases for extended periods.

  • Cause 3: Impurities from the Previous Step. If the 3-(4-fluorophenyl)glutaric acid starting material is impure, these impurities will carry over and complicate the purification of the glutarimide.

    • Solution: Ensure the glutaric acid intermediate is purified before proceeding. Recrystallization is often an effective method.

Problem 3: Low Yield and Side Products in the Hofmann Rearrangement

Q: The Hofmann rearrangement of 5-Amino-3-(4-fluorophenyl)-5-oxopentanoic acid (the ring-opened amide) to the final amine is giving a low yield and multiple spots on TLC. What could be going wrong?

A: The Hofmann rearrangement is the most critical and often the most challenging step in this synthesis. It involves the conversion of a primary amide to a primary amine with one less carbon atom[3]. Success hinges on careful control of reaction conditions.

  • Cause 1: Inappropriate Reaction Conditions. The classic Hofmann rearrangement uses a halogen (like bromine or chlorine) and a strong base (like sodium hydroxide)[5]. The temperature and rate of addition of the halogen are critical.

    • Solution: The reaction is typically performed at low temperatures (0-10 °C) during the initial formation of the N-haloamide intermediate. The temperature is then carefully raised to induce the rearrangement to the isocyanate. Using a pre-prepared solution of sodium hypochlorite (bleach) can sometimes offer better control than using bromine and sodium hydroxide separately[3].

  • Cause 2: Isocyanate Side Reactions. The isocyanate intermediate is highly reactive. In an aqueous basic solution, it is hydrolyzed to a carbamic acid, which then decarboxylates to the desired primary amine. However, if other nucleophiles are present, or if the isocyanate reacts with another molecule of the product amine, ureas can form as byproducts.

    • Solution: Maintain a sufficiently high concentration of hydroxide ions to ensure rapid hydrolysis of the isocyanate. Ensure the reaction is well-stirred to avoid localized high concentrations of the isocyanate.

  • Cause 3: Incomplete Reaction or Degradation. If the reaction is not allowed to proceed to completion, unreacted starting material will remain. Conversely, prolonged exposure to harsh basic conditions can lead to degradation of the product.

    • Solution: Monitor the reaction progress by TLC or HPLC. Once the starting material is consumed, the reaction should be worked up promptly by acidifying the mixture to neutralize the excess base and protonate the product amine.

Problem 4: Issues with Final Product Isolation and Purification

Q: I am having trouble isolating a pure sample of this compound. It is an oil or a sticky solid. How can I obtain a crystalline product?

A: The final product is a zwitterionic amino acid, and its hydrochloride salt's physical properties can be sensitive to impurities and residual solvent.

  • Cause 1: Incomplete Salt Formation or Incorrect pH. For the hydrochloride salt to precipitate effectively, the pH of the solution must be acidic.

    • Solution: After the Hofmann rearrangement and work-up, the free amino acid is typically isolated. It is then dissolved in a suitable solvent (e.g., isopropanol, ethanol, or water) and treated with concentrated or gaseous HCl until the pH is strongly acidic (pH 1-2). Cooling the solution should induce crystallization.

  • Cause 2: Presence of Impurities. Small amounts of impurities can act as crystal growth inhibitors, leading to the formation of oils or amorphous solids. "Condensation impurities" from earlier steps are a known issue in the synthesis of related compounds and can be difficult to remove by simple crystallization[6].

    • Solution: If direct crystallization fails, purification of the free amino acid before salt formation may be necessary. Column chromatography on silica gel can be challenging due to the zwitterionic nature of the compound. Ion-exchange chromatography is a more suitable but complex alternative. A more practical approach is to attempt a series of recrystallizations of the hydrochloride salt from different solvent systems (e.g., ethanol/water, isopropanol/ether).

  • Cause 3: Racemization and Diastereomeric Salt Formation. The product has a chiral center. If you are aiming for a specific enantiomer and have performed a resolution step, incomplete separation of diastereomers can affect crystallization.

    • Solution: Chiral HPLC can be used to assess the enantiomeric purity. If resolution was performed using a chiral acid like tartaric acid, ensure the diastereomeric salts were fully separated before liberating the free amine.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis?

A1: The Hofmann rearrangement step requires particular care. Bromine is highly corrosive and toxic. Sodium hypochlorite solutions are corrosive. Strong bases like sodium hydroxide are also corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The rearrangement reaction can be exothermic, so it is crucial to control the temperature with an ice bath.

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring most steps. Use a suitable mobile phase (e.g., ethyl acetate/hexanes for less polar intermediates, or a more polar system like dichloromethane/methanol for the later, more polar compounds). Staining with ninhydrin is useful for visualizing the final amino acid product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point for method development[7][8][9].

Q3: The final product is a racemate. How can I obtain a single enantiomer?

A3: There are two main strategies for obtaining an enantiomerically pure product:

  • Chiral Resolution: The racemic final product or a suitable intermediate can be resolved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine[10]. The different solubilities of the diastereomers allow for their separation by fractional crystallization.

  • Asymmetric Synthesis: An enantioselective synthesis can be employed from the beginning. For example, using a chiral auxiliary in the Michael addition step or employing a chiral catalyst can introduce the desired stereochemistry early in the synthesis[5].

Q4: What are the characteristic analytical data for the final product?

A4: For this compound (C₁₀H₁₃ClFNO₂), you should expect:

  • Molecular Weight: 233.67 g/mol [4].

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons (two doublets in the ~7.0-7.4 ppm region), a multiplet for the chiral proton at C3, and multiplets for the methylene protons of the butyric acid backbone. The exact chemical shifts will depend on the solvent used (e.g., D₂O or DMSO-d₆).

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons (with C-F coupling), the carbonyl carbon (~175-180 ppm), and the aliphatic carbons.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode should show the [M+H]⁺ ion for the free base at m/z 198.09.

  • FT-IR: Characteristic peaks for the ammonium group (N-H stretch), carboxylic acid (C=O stretch), and C-F bond will be present.

Detailed Experimental Protocols

The following protocols are representative methods based on procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of 3-(4-Fluorophenyl)glutaric Acid
  • To a solution of 4-fluorobenzaldehyde (1.0 eq) and diethyl malonate (2.2 eq) in ethanol, add piperidine (0.1 eq).

  • Stir the mixture at room temperature for 48 hours.

  • The intermediate from the Knoevenagel/Michael reaction often precipitates. Filter the solid and concentrate the filtrate to obtain a second crop.

  • Combine the solids and add to a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture to room temperature and slowly acidify with concentrated HCl to pH 1-2.

  • The product, 3-(4-fluorophenyl)glutaric acid, will precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum. The product can be recrystallized from water if necessary.

Protocol 2: Synthesis of 4-Amino-3-(4-fluorophenyl)butyric Acid
  • Suspend 3-(4-fluorophenyl)glutaric acid (1.0 eq) in acetic anhydride (3.0 eq) and heat to reflux for 2-3 hours to form the cyclic anhydride.

  • Cool the mixture and remove the excess acetic anhydride under reduced pressure.

  • To the crude anhydride, add concentrated aqueous ammonia (e.g., 28%) and stir at room temperature. The reaction is exothermic. Maintain the temperature below 50 °C. Stir until a homogenous solution of the glutaramic acid is formed.

  • Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0 °C in an ice-salt bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution to form a sodium hypobromite solution.

  • Add the glutaramic acid solution from step 3 to the cold hypobromite solution, ensuring the temperature remains below 10 °C.

  • Stir the mixture in the ice bath for 1-2 hours, then slowly warm to room temperature, and finally heat to 60-70 °C for 1-2 hours to complete the rearrangement.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH ~6-7. The zwitterionic amino acid may precipitate.

  • Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry.

Protocol 3: Formation of the Hydrochloride Salt
  • Suspend the crude 4-Amino-3-(4-fluorophenyl)butyric acid in ethanol or isopropanol.

  • Add concentrated HCl dropwise until the solid dissolves and the solution is strongly acidic (check with pH paper).

  • Cool the solution in an ice bath. The hydrochloride salt should crystallize. If not, slowly add diethyl ether until the solution becomes turbid, then cool.

  • Filter the crystalline product, wash with a small amount of cold ethanol or ether, and dry under vacuum.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_start Start: Low Yield / Impure Product cluster_steps Problematic Step Analysis cluster_solutions Potential Solutions Start Identify Synthesis Step with Issue Condensation Step 1: Condensation Start->Condensation Glutarimide Step 2: Glutarimide Formation Start->Glutarimide Hofmann Step 3: Hofmann Rearrangement Start->Hofmann Purification Step 4: Purification/Isolation Start->Purification Sol_Cond Optimize Base Catalyst Remove Water (Azeotropic) Control Stoichiometry Condensation->Sol_Cond Sol_Glut Ensure Complete Anhydride Formation Use Anhydrous Conditions Avoid Harsh Base/Heat Glutarimide->Sol_Glut Sol_Hofmann Strict Temperature Control (0°C) Use NaOCl for better control Ensure High [OH-] Monitor by TLC/HPLC Hofmann->Sol_Hofmann Sol_Purify Adjust pH to 1-2 for HCl salt Recrystallize from various solvents Purify free base before salt formation Check Enantiomeric Purity Purification->Sol_Purify

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

StepCommon Yield RangeKey Purity MetricAnalytical Technique
Condensation/Hydrolysis 60-80%Absence of starting aldehydeTLC, ¹H NMR
Glutarimide Formation 70-90%Correct anhydride/imide IR peaksFT-IR, TLC
Hofmann Rearrangement 40-60%Purity >98%HPLC, LC-MS
Final HCl Salt >90% (from free base)Purity >99.5%, correct mpHPLC, mp, ¹H NMR

Yields are estimates based on analogous reactions and will vary with scale and optimization.

References

  • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • The Role of 4-Amino-3-phenylbutanoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (2021). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–36. [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. (2023). RSC Chemical Biology, 4(5), 398–414. [Link]

  • Sowjanya, G., Annapurna, M. M., & Rao, J. V. (2017). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF BACLOFEN IN INJECTIONS. World Journal of Pharmaceutical Research, 6(12), 826-834. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation, Doebner Modification. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Development and Method Validation of Baclofen by RP-HPLC in Bulk Drug and Pharmaceutical Formulation. (2014). Research and Reviews: Journal of Pharmaceutical Analysis, 3(1). [Link]

  • Kirby, A. J., & Lancaster, P. W. (1972). Intramolecular catalysis. Part III. Hydrolysis of 3′- and 4′-substituted phthalanilic acids [o-(N-phenylcarbamoyl)benzoic acids]. Journal of the Chemical Society, Perkin Transactions 2, (10), 1206-1214. [Link]

  • A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. (2022). Molecules, 27(19), 6556. [Link]

  • Chiral Resolution of RS -Baclofen via a Novel Chiral Cocrystal of R -Baclofen and L -Mandelic Acid. (2023). Crystal Growth & Design. [Link]

  • Validation of a simple reversed Phase-HPLC method for determination of Blacofen in tablets. (2011). Brazilian Journal of Pharmaceutical Sciences, 47(3), 519-525. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). RSC Advances, 8(55), 31460-31466. [Link]

  • Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. (2020). Journal of Materials Science, 55(24), 10471-10484. [Link]

  • Analytical Method Development and Validation of High- Performance Liquid Chromatography for Simultaneous Determination of Ibuprofen and Baclofen. (2024). An-Najah University Journal for Research - A (Natural Sciences), 38(1), 1-17. [Link]

  • Gourlay, B. (2021). Synthesis of Unnatural Fluorescent α-amino acids. (PhD thesis). University of Glasgow. [Link]

  • PubChem. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

  • RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF BACLOFEN IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2013). International Journal of Chemical Sciences, 11(1), 390-398. [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). International Journal of Molecular Sciences, 21(18), 6848. [Link]

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Validation & Comparative

A Framework for the Cross-Validation of 4-Fluorophenibut Hydrochloride's Nootropic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the empirical validation of the purported nootropic properties of 4-Fluorophenibut hydrochloride (F-Phenibut). As a derivative of Phenibut, a compound with a history of clinical use in Russia for its anxiolytic and nootropic effects, F-Phenibut has emerged within the online marketplace as a more potent cognitive enhancer.[1][2][3] However, these claims are largely unsubstantiated by rigorous scientific investigation, and the compound is not approved for clinical use in most countries.[4]

This document moves beyond anecdotal evidence to propose a structured, multi-tiered approach for researchers to systematically evaluate F-Phenibut's cognitive-enhancing potential. By comparing it against well-characterized nootropic agents and employing validated preclinical models, we aim to establish a self-validating system to either substantiate or refute its purported efficacy and to characterize its neuropharmacological profile.

Comparative Pharmacology: Unpacking the Putative Mechanisms

A critical first step in validation is to understand the mechanistic landscape. 4-Fluorophenibut's primary known mechanism is its action as a potent agonist at the γ-aminobutyric acid (GABA) type B (GABA-B) receptor, exhibiting a higher affinity than its parent compound, Phenibut.[4][5] Phenibut itself is also recognized as an antagonist of β-phenethylamine and, at higher doses, functions as a blocker of the α2-δ subunit of voltage-gated calcium channels (VGCCs), a mechanism shared with gabapentinoids.[1][6] While the GABAergic action is typically associated with anxiolysis and sedation, its contribution to nootropic effects is less clear and potentially paradoxical.[7][8]

To provide context, we compare F-Phenibut's proposed mechanisms with two archetypal nootropics from different classes: Piracetam and Noopept.

Compound Primary Mechanism(s) of Action Expected Cognitive Domain Affected
4-Fluorophenibut HCl (Hypothesized) - Potent GABA-B Receptor Agonist[4][5]- Possible α2-δ VGCC Blocker (inferred from Phenibut)[6]- Potential Dopamine Receptor Stimulation (inferred from Phenibut)[9]Primarily anxiolysis, stress reduction. Nootropic effects on memory and focus are unconfirmed and require validation.
Piracetam - Modulator of AMPA and NMDA glutamate receptors[10]- Enhances acetylcholine (ACh) neurotransmission[10][11]- Increases cell membrane fluidity[10]- Improves cerebral blood flow[12][13]Memory formation, learning, attention, cognitive processing speed.[12][14]
Noopept (Omberacetam) - Increases expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF)[15]- Sensitizes ACh receptors; enhances glutamatergic signaling- Exhibits neuroprotective properties against glutamate toxicity and oxidative stress[16][17]Memory consolidation and retrieval, executive function, neuroprotection.

This comparison highlights a fundamental divergence. While established nootropics like Piracetam and Noopept primarily modulate excitatory neurotransmitter systems and neurotrophic factors, F-Phenibut's profile is dominated by inhibitory GABAergic transmission. This raises a critical question: do its purported nootropic effects arise from a novel pathway, or are they secondary to its anxiolytic properties? The following experimental framework is designed to dissect these possibilities.

A Multi-Tiered Framework for Experimental Cross-Validation

We propose a workflow that progresses from foundational in vitro characterization to complex in vivo behavioral assessment. This ensures that hypotheses generated at the cellular level are tested for functional relevance in a whole-organism context.

G a Receptor Binding Assays (GABA-B, GABA-A, VGCC) b Neuroprotection Assay (vs. Glutamate Excitotoxicity) a->b Characterize Primary Target & Neuroprotective Potential c In Vitro Toxicology (Cytotoxicity, Genotoxicity) b->c Establish Safety Window d Novel Object Recognition (NOR) (Recognition Memory) c->d Proceed if In Vitro Safety is Acceptable e Morris Water Maze (MWM) (Spatial Learning & Memory) d->e Assess Multiple Memory Domains f Elevated Plus Maze (EPM) (Anxiolytic Effects) e->f Correlate with Anxiolysis g Dose-Response Analysis f->g h Comparative Efficacy vs. Piracetam & Noopept g->h i Therapeutic Index Calculation (Efficacy vs. Toxicity) h->i

Caption: Proposed experimental workflow for the cross-validation of 4-Fluorophenibut HCl.

Tier 1 Protocol: In Vitro Neuroprotection Assay

Causality: A common feature of many nootropic compounds is the ability to protect neurons from damage. This protocol assesses whether F-Phenibut can protect cultured neuronal cells from glutamate-induced excitotoxicity, a key pathological mechanism in many neurological disorders.

Methodology: Neuroprotection against Glutamate-Induced Excitotoxicity

  • Cell Culture:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) in a standard medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment:

    • Prepare stock solutions of 4-Fluorophenibut HCl, Piracetam, and Noopept in sterile PBS or culture medium.

    • Aspirate the culture medium from the cells and replace it with a medium containing various concentrations of the test compounds (e.g., 1 µM, 10 µM, 50 µM, 100 µM) or a vehicle control.

    • Incubate the cells for 2 hours to allow for compound uptake.

  • Induction of Excitotoxicity:

    • After pre-treatment, introduce glutamate to a final concentration of 5 mM to all wells except the negative control group.

    • Co-incubate the cells with the test compounds and glutamate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the resulting formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

  • Control Groups:

    • Negative Control: Cells treated with vehicle only (no compound, no glutamate).

    • Positive Control (Toxin): Cells treated with vehicle and 5 mM glutamate.

    • Comparator Controls: Cells pre-treated with Piracetam or Noopept before glutamate exposure.

Tier 2 Protocols: In Vivo Behavioral Validation

Causality: In vitro results must be translated into functional cognitive outcomes. We propose two gold-standard behavioral assays in rodents to assess different facets of memory.[18][19] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Methodology 1: Novel Object Recognition (NOR) Test

This test leverages a rodent's innate preference to explore novelty and assesses recognition memory, which is less dependent on the hippocampus and less aversive than the MWM.[19][20]

  • Habituation (Day 1):

    • Individually place each mouse in an open-field arena (e.g., 40x40x40 cm) for 10 minutes to allow for free exploration in the absence of any objects. This reduces novelty-induced stress on the testing day.

  • Familiarization/Training (Day 2):

    • Administer the test compound (4-Fluorophenibut HCl, Piracetam, Noopept) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the trial.

    • Place two identical objects (e.g., small glass bottles, metal cubes) in opposite corners of the arena.

    • Place the mouse in the arena, equidistant from both objects, and allow it to explore for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the nose being oriented towards the object within a 2 cm distance.

  • Test (Day 2, after retention interval):

    • After a retention interval of 1 to 2 hours, return the mouse to the arena.[20]

    • In the arena, one of the original objects has been replaced with a novel object of similar size but different shape and texture.

    • Allow the mouse to explore for 5-10 minutes and record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Data Analysis:

    • Calculate the Discrimination Index (DI) : DI = (T_novel - T_familiar) / (T_novel + T_familiar).

    • A positive DI indicates that the mouse remembers the familiar object and prefers the novel one, signifying intact recognition memory. A DI close to zero suggests a memory deficit.

Methodology 2: Morris Water Maze (MWM) Test

The MWM is a classic test for assessing hippocampal-dependent spatial learning and reference memory.[18][21]

  • Apparatus:

    • A circular pool (120-150 cm diameter) filled with water made opaque with non-toxic paint. A small escape platform (10 cm diameter) is submerged 1-2 cm below the water surface in one quadrant. The pool is surrounded by various distal visual cues (e.g., posters with distinct shapes).

  • Acquisition Phase (Days 1-5):

    • Administer the test compound or vehicle 30 minutes before the first trial of each day.

    • Each mouse undergoes four trials per day for five consecutive days.

    • For each trial, the mouse is gently placed into the water at one of four randomized start positions, facing the pool wall.

    • The mouse is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.[22] If it fails, it is gently guided to the platform.

    • The mouse remains on the platform for 15-30 seconds to observe the distal cues.[23]

    • Record the escape latency (time to find the platform) and path length using an automated tracking system.

  • Probe Trial (Day 6):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis:

    • Acquisition: A decrease in escape latency and path length over the 5 days indicates learning.

    • Probe Trial: A significant preference for the target quadrant and more platform location crossings compared to other quadrants indicate robust spatial memory.

Data Interpretation and Safety Considerations

The results from these experiments should be compiled to build a comprehensive profile of 4-Fluorophenibut HCl.

Hypothetical Comparative Data Summary:

Assay Metric Vehicle Control 4-Fluorophenibut HCl Piracetam Noopept
In Vitro Neuroprotection % Cell Viability (vs. Glutamate)35%Hypothesis: 55%Hypothesis: 60%Hypothesis: 75%
Novel Object Recognition Discrimination Index (DI)0.05Hypothesis: 0.25Hypothesis: 0.40Hypothesis: 0.45
Morris Water Maze (Acquisition) Day 5 Escape Latency (s)45sHypothesis: 30sHypothesis: 20sHypothesis: 18s
Morris Water Maze (Probe) % Time in Target Quadrant28%Hypothesis: 40%Hypothesis: 55%Hypothesis: 60%

Authoritative Grounding & Safety:

It is imperative to acknowledge the significant safety concerns. Phenibut, the parent compound, is associated with tolerance, dependence, and a severe withdrawal syndrome.[6][24] 4-Fluorophenibut, being more potent, may present an even greater risk.[4] The anxiolytic and sedative effects must be carefully distinguished from true nootropic enhancement.[8] For instance, a reduction in anxiety might improve performance in certain tasks, but this is not a direct enhancement of cognitive mechanisms like memory consolidation. Therefore, including an anxiolytic-specific test like the Elevated Plus Maze is crucial to contextualize the behavioral data.

Toxicological studies are a mandatory prerequisite to any human research and should run parallel to efficacy studies in preclinical models. The lack of published toxicology data for 4-Fluorophenibut is a major red flag for any potential development.[25]

Conclusion and Future Directions

4-Fluorophenibut hydrochloride stands at a crossroads between anecdotal promise and scientific vacuum. The framework presented here offers a clear, logical, and scientifically rigorous path to cross-validate its purported nootropic properties. By directly comparing it to well-understood compounds like Piracetam and Noopept using validated in vitro and in vivo models, researchers can generate the robust, publishable data needed to define its true pharmacological profile.

Future research must prioritize a comprehensive safety assessment, including long-term toxicity and dependence liability studies. Furthermore, should any pro-cognitive effects be validated, subsequent studies should aim to elucidate the underlying molecular mechanisms, particularly how a potent GABA-B agonist might produce effects contrary to its expected sedative action. Only through such a systematic and unbiased approach can the scientific community responsibly evaluate novel psychoactive compounds and distinguish credible therapeutic potential from unsubstantiated claims.

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A Comparative Guide to the Structure-Activity Relationship of Fluorinated Phenibut Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Fluorinating Phenibut

Phenibut (β-phenyl-γ-aminobutanoic acid) is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with a phenyl ring at the β-position.[1][2] This structural modification allows it to cross the blood-brain barrier more readily than GABA itself.[2] Phenibut exerts its effects primarily as a GABA-B receptor agonist and also as a ligand of the α2-δ subunit of voltage-gated calcium channels (VGCCs).[3] It is used in some countries for its anxiolytic and nootropic effects.[2][4]

The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and lipophilicity. In the context of phenibut, fluorination offers a compelling avenue to explore enhancements in potency and selectivity, potentially leading to analogs with improved therapeutic profiles. This guide will focus on the most well-characterized of these analogs, 4-fluorophenibut (F-phenibut), and discuss the broader implications of fluorination on the SAR of this class of compounds.

The Impact of Fluorination on Receptor Activity

The primary molecular targets for phenibut and its fluorinated analogs are the GABA-B receptor and the α2-δ subunit of VGCCs. The introduction of a fluorine atom, particularly at the para position of the phenyl ring, has a profound impact on the affinity and potency of the molecule at these targets.

Enhanced Potency at the GABA-B Receptor

The most significant consequence of adding a fluorine atom to the 4-position of the phenyl ring of phenibut is a substantial increase in its potency as a GABA-B receptor agonist.[1][5][6]

Experimental Evidence:

Electrophysiological studies on mouse cerebellar Purkinje cells have demonstrated that 4-fluorophenibut is a much more potent GABA-B receptor agonist than its parent compound.[1][5] The half-maximal effective concentration (EC50) for activating an outward-rectifying K+ current, a hallmark of GABA-B receptor activation, is significantly lower for 4-fluorophenibut compared to phenibut.[1][5][6]

CompoundGABA-B Receptor EC50 (μM)
Phenibut1362[1][5][6]
4-Fluorophenibut 23.3 [1][5][6]
Baclofen (reference)6.0[1][5][6]

Table 1: Comparative potencies of phenibut, 4-fluorophenibut, and baclofen at the GABA-B receptor.

This dramatic increase in potency suggests that the electronegative fluorine atom at the para position enhances the interaction of the molecule with the GABA-B receptor binding pocket. This is consistent with the structure of baclofen (β-(4-chlorophenyl)-GABA), a clinically used muscle relaxant and potent GABA-B agonist, which also possesses a halogen at the para position.[7]

Selectivity for GABA-B over GABA-A Receptors

Fluorophenibut maintains a high selectivity for the GABA-B receptor over the GABA-A receptor. In vitro studies have shown that 4-fluorophenibut has an IC50 of 1.70 μM for the GABA-B receptor, while its affinity for the GABA-A receptor is significantly lower (IC50 > 100 μM).[8] This selectivity is a crucial aspect of its pharmacological profile, as non-selective GABAergic agents can lead to a broader range of side effects.

Activity at Voltage-Gated Calcium Channels (VGCCs)

Phenibut is known to bind to the α2-δ subunit of VGCCs, a mechanism of action shared with gabapentinoids like gabapentin and pregabalin.[3] The R-enantiomer of phenibut is primarily responsible for this activity.[3] While direct binding data for 4-fluorophenibut at the α2-δ subunit is not as readily available, its structural similarity to phenibut suggests that it likely retains some activity at this target.

Comparative Binding Affinities at the α2-δ Subunit of VGCCs:

CompoundKi (μM)
R-Phenibut92[9]
S-Phenibut>1000
Baclofen6[9]

Table 2: Binding affinities of R-phenibut, S-phenibut, and baclofen at the α2-δ subunit of voltage-gated calcium channels.

Further research is needed to fully characterize the affinity of fluorinated phenibut analogs for the α2-δ subunit and to understand the contribution of this interaction to their overall pharmacological effects.

Structure-Activity Relationship (SAR) Insights

The available data allows for the formulation of key SAR principles for fluorinated phenibut analogs:

  • Position of Fluorine is Critical: The para-position (4-fluoro) on the phenyl ring appears to be optimal for enhancing GABA-B receptor potency. This is likely due to favorable electronic and steric interactions within the receptor's binding site. The effects of fluorination at other positions (e.g., ortho or meta) are less well-documented and represent an area for future investigation.

  • Halogen Substitution is Favorable: The increased potency of both 4-fluorophenibut and baclofen (4-chlorophenibut) suggests that the presence of a halogen at the para-position is a key determinant of high affinity for the GABA-B receptor.

  • Chirality Matters: As with phenibut, the biological activity of fluorinated analogs is expected to be stereospecific, with one enantiomer being significantly more active than the other. The (R)-enantiomer is typically the more active form for GABA-B receptor agonism.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 4-Fluorophenibut

The synthesis of 4-fluorophenibut can be achieved through various routes. A common approach involves the Knoevenagel condensation of 4-fluorobenzaldehyde with a malonic ester, followed by a series of reduction and hydrolysis steps.

Step-by-Step Synthesis Protocol:

  • Knoevenagel Condensation:

    • React 4-fluorobenzaldehyde with diethyl malonate in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol).

    • Reflux the mixture to drive the reaction to completion.

    • Isolate the resulting diethyl 2-(4-fluorobenzylidene)malonate.

  • Michael Addition:

    • React the product from step 1 with nitromethane in the presence of a base (e.g., sodium ethoxide) to introduce the nitro group.

  • Reduction of the Nitro Group and Double Bond:

    • Reduce the nitro group and the double bond simultaneously using a reducing agent such as catalytic hydrogenation (e.g., H2 gas with a palladium catalyst) or a chemical reducing agent (e.g., sodium borohydride in the presence of a nickel catalyst).

  • Hydrolysis and Decarboxylation:

    • Hydrolyze the resulting ester and decarboxylate the intermediate to yield 4-amino-3-(4-fluorophenyl)butanoic acid (4-fluorophenibut). This is typically achieved by heating with a strong acid (e.g., hydrochloric acid).[10]

  • Purification:

    • Purify the final product by recrystallization or column chromatography.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reduction cluster_3 Step 4 & 5: Hydrolysis, Decarboxylation & Purification A 4-Fluorobenzaldehyde + Diethyl Malonate B Diethyl 2-(4-fluorobenzylidene)malonate A->B Piperidine, Ethanol, Reflux D Diethyl 2-(1-(4-fluorophenyl)-2-nitroethyl)malonate B->D Sodium Ethoxide C Nitromethane C->D E Reduced Intermediate D->E H2, Pd/C or NaBH4, NiCl2 F 4-Fluorophenibut E->F HCl, Heat; Purification

GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-B receptor.

Materials:

  • Rat brain membranes (source of GABA-B receptors)

  • [3H]-Baclofen (radioligand)

  • Test compounds (e.g., 4-fluorophenibut)

  • Baclofen (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in assay buffer and prepare a crude membrane fraction by differential centrifugation.[11]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 50 µL of test compound at various concentrations

    • 50 µL of [3H]-Baclofen (at a concentration near its Kd)

    • 50 µL of rat brain membrane suspension

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Baclofen (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents: Membranes, [3H]-Baclofen, Test Compounds, Buffer B Incubate Reagents in 96-well Plate A->B C Separate Bound & Unbound Ligand (Filtration) B->C D Wash Filters C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate IC50 & Ki E->F

Electrophysiological Assessment (Patch-Clamp)

Whole-cell patch-clamp recording is a powerful technique to measure the functional effects of compounds on ion channels and receptors.

Procedure:

  • Cell Preparation: Prepare acute brain slices (e.g., from the cerebellum) or use cultured neurons expressing GABA-B receptors.

  • Recording Setup: Place the brain slice or cultured cells in a recording chamber on a microscope stage and perfuse with artificial cerebrospinal fluid (aCSF).

  • Patch Pipette: Pull a glass micropipette and fill it with an intracellular solution.

  • Giga-seal Formation: Approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the cell interior.

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.

  • Drug Application: Perfuse the test compound (e.g., 4-fluorophenibut) at various concentrations and record the resulting changes in membrane current.

  • Data Analysis: Measure the amplitude of the evoked currents and plot a dose-response curve to determine the EC50 value.[1][5]

Patch_Clamp_Workflow A Prepare Brain Slices or Cultured Neurons B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline Membrane Currents B->C D Apply Test Compound (e.g., 4-Fluorophenibut) C->D E Record Evoked Currents D->E F Analyze Dose-Response Relationship (EC50) E->F

In Vivo Effects and Pharmacokinetics

The enhanced in vitro potency of 4-fluorophenibut is expected to translate into greater in vivo effects. Studies have shown that 4-fluorophenibut suppresses action potential generation in neurons, which is consistent with its GABA-B receptor agonist activity.[1][5] This neuronal inhibition likely underlies its anxiolytic and sedative properties.

Information on the pharmacokinetics of fluorinated phenibut analogs is limited. However, the introduction of fluorine can influence metabolic stability, potentially leading to a longer half-life compared to the parent compound. Further in vivo studies are necessary to fully characterize the pharmacokinetic and pharmacodynamic profiles of these analogs.

Conclusion and Future Directions

The fluorination of phenibut, particularly at the 4-position of the phenyl ring, is a highly effective strategy for increasing its potency at the GABA-B receptor. The resulting analog, 4-fluorophenibut, is a potent and selective GABA-B agonist with significantly greater activity than phenibut.

This guide has provided a comprehensive overview of the SAR of fluorinated phenibut analogs, supported by experimental data and detailed protocols. Future research in this area should focus on:

  • Synthesis and evaluation of other fluorinated analogs: Investigating the effects of fluorination at different positions on the phenyl ring (e.g., 2-fluoro and 3-fluoro) and the impact of multiple fluorine substitutions.

  • Chiral separation and evaluation of enantiomers: Determining the specific activity of the (R)- and (S)-enantiomers of fluorinated phenibut analogs.

  • In-depth pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo behavioral effects of these compounds.

  • Elucidation of the binding mode: Using computational modeling and structural biology techniques to understand the molecular basis for the enhanced potency of fluorinated analogs at the GABA-B receptor.

By continuing to explore the SAR of this fascinating class of compounds, researchers can pave the way for the development of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances. This guide provides essential, step-by-step procedures for the proper disposal of 4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride (CAS No. 1858241-03-8), ensuring the safety of laboratory personnel and the protection of our environment.[1] The protocols outlined herein are grounded in established safety data and regulatory frameworks to foster a culture of uncompromising safety and scientific integrity.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent hazards of a compound is the foundational step in safe handling and disposal. This compound is classified under the Globally Harmonized System (GHS) with specific risk profiles that dictate our operational and disposal plans.

The primary hazards associated with this compound are:

  • Skin Irritation (Category 2, H315): Direct contact can cause skin irritation.[2][3]

  • Serious Eye Irritation (Category 2, H319): Contact with eyes can cause serious irritation.[2][3][4]

  • Respiratory Irritation (STOT SE 3, H335): Inhalation of dust may cause respiratory tract irritation.[2][3]

The physical form of this compound is typically a solid powder. This presents a significant risk of dust formation during handling, which is the most likely route of exposure.[2][5] Therefore, all procedures must be designed to minimize or eliminate the generation of airborne particles.

Summary of Safety and Disposal Information
Hazard Classification (GHS)Required Personal Protective Equipment (PPE)Core Disposal Principle
H315: Causes skin irritationImpervious gloves (e.g., nitrile), lab coatSegregate as hazardous chemical waste in a dedicated, sealed container.
H319: Causes serious eye irritationSafety glasses with side shields or chemical gogglesDo not discharge to sewer systems.[6]
H335: May cause respiratory irritationHandle in a well-ventilated area or chemical fume hoodPackage waste to prevent dust release during transport and disposal.

Section 2: Personal Protective Equipment (PPE) - The First Line of Defense

A proactive approach to safety is non-negotiable. The selection and proper use of PPE are critical to mitigate the risks identified above.

  • Eye and Face Protection: Always wear ANSI-approved safety glasses with side shields or chemical goggles.[4][6] This is crucial to prevent eye contact with airborne dust or from accidental splashes.

  • Skin Protection: Wear standard nitrile gloves and a fully buttoned lab coat.[5] Gloves must be inspected for tears or holes before each use. Employ proper glove removal technique (without touching the outer surface) to avoid skin contamination.[5]

  • Respiratory Protection: All handling of the solid compound that could generate dust must occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6] If a fume hood is not available and dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95) is required.[5]

Section 3: Standard Operating Procedure for Waste Collection

Systematic waste collection is essential for maintaining a safe laboratory and ensuring regulatory compliance. All waste streams containing this compound must be treated as hazardous waste.

Step 1: Waste Segregation From the point of generation, immediately segregate all waste contaminated with this compound. This includes unused or expired reagents, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions. Do not mix this waste with non-hazardous trash or other incompatible waste streams.

Step 2: Container Selection Use only designated, leak-proof, and sealable containers for solid waste. Containers must be in good condition, free from rust or structural defects.[7] This prevents accidental release and exposure.

Step 3: Labeling Proper labeling is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[8] The waste container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" and the full chemical name: "this compound".[7] Ensure the date of initial waste accumulation is also clearly marked.

Step 4: Storage Store sealed waste containers in a designated Satellite Accumulation Area (SAA) or a central waste storage area that is secure and inaccessible to the general public.[7] This area should be cool, dry, and well-ventilated.[6]

Section 4: Emergency Protocol - Accidental Spill Management

In the event of a spill, a swift and correct response is critical to contain the material and protect personnel.

Step 1: Immediate Response

  • Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is airborne.

  • Ensure the area is well-ventilated, turning on a fume hood if safe to do so.

  • Do not attempt to clean a large spill without appropriate respiratory protection.

Step 2: Don Appropriate PPE

  • Before addressing the spill, don the required PPE: lab coat, gloves, and eye protection. For significant dust, a respirator is mandatory.

Step 3: Containment and Cleanup

  • For solid spills, gently cover the powder with an inert absorbent material like sand or diatomaceous earth to minimize dust generation.[2]

  • Carefully sweep or shovel the material and absorbent into a designated hazardous waste container.[4][5] Avoid aggressive actions that could create dust.[2][5]

  • For liquid spills, absorb with an inert material and collect it into the waste container.

  • Once the bulk material is collected, decontaminate the spill surface with soap and water. All cleaning materials (wipes, paper towels) and contaminated water must be collected as hazardous waste.[2]

Step 4: Final Steps

  • Seal and label the waste container from the spill cleanup.

  • Thoroughly wash hands and any exposed skin with soap and water.

  • Report the incident to your institution's Environmental Health & Safety (EHS) department.

Section 5: Final Disposal Pathway

The disposal of this compound is strictly regulated. As a pharmaceutical compound, it falls under specific EPA guidelines that prohibit its disposal down the drain.[9][10]

The only acceptable method for final disposal is through a licensed hazardous waste management facility. The established protocol involves:

  • Collection and Storage: Following the procedures in Section 3.

  • EHS Coordination: Your institution's EHS department will coordinate with a certified hazardous waste hauler for pickup.

  • Transportation and Manifesting: The waste will be transported under a hazardous waste manifest, which tracks the material from the point of generation to its final destination.[11]

  • Destruction: The required method of destruction is controlled incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] This high-temperature process ensures the complete breakdown of the chemical, preventing its release into the environment.

The following diagram illustrates the decision-making workflow for the proper disposal of this chemical waste.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management & Storage cluster_2 Final Disposal start Waste Generated (e.g., unused chemical, contaminated labware) is_solid Is waste primarily solid? start->is_solid solid_container Place in solid hazardous waste container is_solid->solid_container Yes liquid_container Place in liquid hazardous waste container is_solid->liquid_container No label_container Label Container: 'Hazardous Waste Pharmaceuticals' + Chemical Name + Date solid_container->label_container liquid_container->label_container seal_container Securely seal container label_container->seal_container store_saa Store in designated Satellite Accumulation Area (SAA) seal_container->store_saa ehs_pickup Arrange pickup by institutional Environmental Health & Safety (EHS) store_saa->ehs_pickup transport Transport via licensed hauler with hazardous waste manifest ehs_pickup->transport incineration Final Disposal: Controlled Incineration at a licensed TSDF transport->incineration

Caption: Waste Disposal Workflow for this compound.

By adhering to these detailed procedures, you contribute to a robust safety culture and ensure that your vital research is conducted with the utmost responsibility. Always consult your institution's specific EHS guidelines and the Safety Data Sheet (SDS) for the most current information.

References

  • EPA's ban on sewering pharmaceuticals - introductory fact sheet. U.S. Environmental Protection Agency. Available at: [Link]

  • Final EPA rule prohibits 'sewering' of pharmaceutical hazardous waste. (2019). California Dental Association. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Management Program Administrative Rules. StateScape. Available at: [Link]

  • Safety Data Sheet: 4-phenylbutyric acid. Chemos GmbH & Co.KG. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. Available at: [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle. Available at: [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. Lion Technology Inc. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.